2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetic acid
Description
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Properties
IUPAC Name |
2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c19-15(20)11-14-16(12-7-3-1-4-8-12)18-17(21-14)13-9-5-2-6-10-13/h1-10H,11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGOHXAHAKLKAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377203 | |
| Record name | 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21256-15-5 | |
| Record name | 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Diphenyl-5-thiazoleacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2X5TF29TZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid, a molecule of interest in medicinal chemistry and drug discovery. The proposed synthesis is a multi-step process commencing with the formation of the core 2,4-diphenyl-1,3-thiazole ring, followed by functionalization at the 5-position and subsequent elaboration to the target acetic acid derivative. This document details the experimental protocols for each key transformation and presents relevant quantitative data in a structured format.
I. Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a three-stage process:
-
Stage 1: Hantzsch Thiazole Synthesis - Construction of the 2,4-diphenyl-1,3-thiazole core.
-
Stage 2: Vilsmeier-Haack Formylation - Introduction of a formyl group at the 5-position of the thiazole ring.
-
Stage 3: Conversion to Acetic Acid - Transformation of the formyl group into the desired acetic acid moiety via a two-step reduction and oxidation sequence.
The overall synthetic scheme is depicted below:
II. Data Presentation
The following table summarizes the expected reactants, intermediates, products, and estimated yields for each step of the synthesis. Yields are based on literature precedents for similar transformations.
| Step | Starting Material(s) | Reagent(s) | Product | Expected Yield (%) |
| 1 | Phenacyl bromide, Thiobenzamide | - | 2,4-Diphenyl-1,3-thiazole | 85-95 |
| 2 | 2,4-Diphenyl-1,3-thiazole | POCl₃, DMF | 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde | 70-80 |
| 3a | 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde | NaBH₄ | (2,4-Diphenyl-1,3-thiazol-5-yl)methanol | 90-98 |
| 3b | (2,4-Diphenyl-1,3-thiazol-5-yl)methanol | K₂Cr₂O₇, H₂SO₄ | This compound | 75-85 |
III. Experimental Protocols
Stage 1: Synthesis of 2,4-Diphenyl-1,3-thiazole (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a classic and efficient method for the formation of the thiazole ring from an α-haloketone and a thioamide.[1]
Experimental Workflow:
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenacyl bromide (1.0 eq) and thiobenzamide (1.0 eq) in absolute ethanol.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of cold water with stirring. A solid precipitate will form.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from ethanol to afford pure 2,4-diphenyl-1,3-thiazole.
-
Characterization: The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and its purity assessed by melting point determination and elemental analysis.
Stage 2: Synthesis of 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde (Vilsmeier-Haack Formylation)
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3]
Experimental Workflow:
Methodology:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, thermometer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq) and cool to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise with stirring, maintaining the temperature below 10°C. Stir the mixture for an additional 30 minutes at 0°C to form the Vilsmeier reagent.
-
Reaction: Add a solution of 2,4-diphenyl-1,3-thiazole (1.0 eq) in anhydrous DMF to the freshly prepared Vilsmeier reagent. After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7-8.
-
Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Confirm the structure of 2,4-diphenyl-1,3-thiazole-5-carbaldehyde using spectroscopic techniques.
Stage 3: Synthesis of this compound
This stage involves a two-step process: the reduction of the aldehyde to an alcohol, followed by the oxidation of the alcohol to the carboxylic acid.
3a. Reduction of 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde to (2,4-Diphenyl-1,3-thiazol-5-yl)methanol
Methodology:
-
Reaction Setup: Dissolve 2,4-diphenyl-1,3-thiazole-5-carbaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Reaction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution. After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of water. Acidify the mixture with dilute hydrochloric acid to pH ~5.
-
Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alcohol. The product can be further purified by recrystallization or column chromatography if necessary.
-
Characterization: Verify the structure of (2,4-diphenyl-1,3-thiazol-5-yl)methanol by spectroscopic analysis.
3b. Oxidation of (2,4-Diphenyl-1,3-thiazol-5-yl)methanol to this compound
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve (2,4-diphenyl-1,3-thiazol-5-yl)methanol (1.0 eq) in acetone.
-
Oxidizing Agent Preparation: Separately, prepare a solution of potassium dichromate (K₂Cr₂O₇) (2.0 eq) in a mixture of water and concentrated sulfuric acid (Jones reagent).
-
Reaction: Cool the solution of the alcohol to 0°C and add the Jones reagent dropwise with vigorous stirring. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
-
Work-up: Quench the reaction by adding isopropanol to consume any excess oxidant. Dilute the mixture with water.
-
Purification: Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution. Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
-
Characterization: The final product, this compound, should be thoroughly characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry, and its purity confirmed by melting point and elemental analysis.
This guide provides a robust and logical pathway for the synthesis of this compound. Researchers should optimize the reaction conditions for each step to achieve the best possible yields and purity. Standard laboratory safety procedures should be followed throughout the synthesis.
References
An In-depth Technical Guide on the Physicochemical Properties of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid. Due to the limited availability of experimental data for this specific molecule, this document focuses on presenting the foundational chemical information and outlines the general experimental methodologies that are industry-standard for determining key physicochemical parameters. These protocols are essential for the characterization of novel chemical entities in the drug discovery and development pipeline. This guide is intended to serve as a foundational resource for researchers and scientists, providing both the available data and a roadmap for further experimental investigation.
Introduction
This compound is a thiazole derivative containing two phenyl rings and an acetic acid moiety. The thiazole ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. A thorough understanding of the physicochemical properties of such compounds is a critical first step in the drug development process, as these properties significantly influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation potential.
This guide summarizes the currently available data for this compound and provides detailed, generalized experimental protocols for the determination of its key physicochemical properties.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 21256-15-5 | [1] |
| Molecular Formula | C₁₇H₁₃NO₂S | [1] |
| Molecular Weight | 295.36 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| pKa | Data not available | N/A |
| Solubility | Data not available | N/A |
| LogP (Octanol-Water Partition Coefficient) | Data not available | N/A |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the melting point, acid dissociation constant (pKa), and solubility of a solid organic acid like this compound.
Melting Point Determination
The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity. A sharp melting range typically suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Methodology: Capillary Method [2][3]
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor. The capillary is positioned adjacent to the thermometer bulb to ensure accurate temperature reading.
-
Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle melts (the end of melting) are recorded. This range is reported as the melting point.
-
Replicate Measurements: The determination is typically performed in triplicate to ensure accuracy and reproducibility.
Acid Dissociation Constant (pKa) Determination
The pKa is a measure of the acidity of a compound. For an acidic compound, it is the pH at which the compound exists in equal concentrations in its ionized and non-ionized forms. This parameter is crucial for predicting the behavior of a drug in different physiological environments.
Methodology: Potentiometric Titration [4][5]
-
Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility, to create a solution of known concentration.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the solution in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.
Methodology: UV-Vis Spectrophotometry [5]
-
Buffer Preparation: A series of buffer solutions with known pH values are prepared.
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent. Aliquots of the stock solution are then added to each buffer solution to create a series of solutions with the same compound concentration but different pH values.
-
Spectrophotometric Measurement: The UV-Vis absorbance spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated species have different absorbances is plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa.
Solubility Determination
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. It is a critical parameter for drug absorption and formulation.
Methodology: Shake-Flask Method [6]
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replicate Measurements: The experiment is performed in triplicate to ensure the reliability of the results.
Visualizations
General Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity.
Caption: General workflow for physicochemical characterization.
Conclusion
While this compound has been identified and cataloged, there is a notable absence of comprehensive, experimentally determined physicochemical data in the public domain. This technical guide has consolidated the available information and, more importantly, provided detailed, generalized protocols for the determination of its melting point, pKa, and solubility. The application of these standard experimental procedures is essential for building a complete physicochemical profile of this compound, which is a prerequisite for any further investigation into its potential as a therapeutic agent. Researchers and drug development professionals are encouraged to use this guide as a starting point for the thorough characterization of this and other novel thiazole derivatives.
References
- 1. 2,4-DIPHENYL-5-THIAZOLEACETIC ACID [drugfuture.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. youtube.com [youtube.com]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid (CAS Number: 21256-15-5)
Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding the biological activity, experimental protocols, and mechanism of action for 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid. This guide provides a summary of the available chemical information and places the compound in the broader context of thiazole derivatives, for which extensive research exists.
Introduction
This compound is a heterocyclic compound featuring a central thiazole ring substituted with two phenyl groups and an acetic acid moiety.[1] The thiazole nucleus is a prominent scaffold in medicinal chemistry, with a wide range of derivatives exhibiting diverse pharmacological activities.[2][3][4][5] The presence of the diphenyl substitution and the acetic acid side chain suggests that this compound may possess unique biological properties worthy of investigation.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 21256-15-5 | [1][6] |
| Molecular Formula | C₁₇H₁₃NO₂S | [1][6] |
| Molecular Weight | 295.36 g/mol | [1] |
| IUPAC Name | This compound | [6] |
| Synonyms | 2,4-DIPHENYL-5-THIAZOLEACETIC ACID, 2-(2,4-DIPHENYL-1,3-THIAZOL-5-YL)ETHANOIC ACID | [6] |
| Appearance | Solid (presumed) | |
| Solubility | Likely soluble in organic solvents. | [1] |
Potential Biological Activities and Therapeutic Areas
While no specific biological data for this compound has been found in the reviewed literature, the broader class of thiazole derivatives has been extensively studied and shown to possess a wide array of biological activities, including:
-
Antimicrobial Activity: Thiazole-containing compounds have been reported to exhibit activity against various bacterial and fungal strains.[2]
-
Anti-inflammatory Activity: Many thiazole derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[7]
-
Anticancer Activity: The thiazole scaffold is a key component of several anticancer agents, and novel derivatives are continuously being explored for their antiproliferative effects.[5][8]
-
Enzyme Inhibition: A study on structurally related furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives identified them as inhibitors of heparanase, an enzyme involved in cancer metastasis and inflammation.[9] This suggests that this compound could also be investigated as a potential enzyme inhibitor.
Given these precedents, this compound represents a molecule of interest for screening in various therapeutic areas.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and biological evaluation of this compound are not available in the public domain. However, a plausible synthetic route can be proposed based on general methods for the synthesis of similar thiazole derivatives.
Proposed Synthesis Workflow
A common method for the synthesis of 2,4,5-trisubstituted thiazoles is the Hantzsch thiazole synthesis. A hypothetical workflow for the synthesis of the title compound is outlined below. This protocol is illustrative and would require optimization and validation.
Caption: Hypothetical synthesis workflow for this compound.
Methodology:
-
Hantzsch Thiazole Synthesis: Thiobenzamide would be reacted with an α-haloketone, in this case, a derivative of ethyl phenylacetate such as ethyl 2-bromo-3-phenyl-3-oxopropanoate, in a suitable solvent like ethanol. The reaction mixture would be heated to facilitate the condensation and subsequent cyclization to form the thiazole ring, yielding the ethyl ester intermediate.
-
Ester Hydrolysis: The resulting ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate would then be subjected to hydrolysis, typically using a base such as sodium hydroxide followed by acidification, to yield the final product, this compound.
Note: The starting materials and reaction conditions would need to be empirically determined and optimized.
Signaling Pathways
There is currently no information available in the scientific literature that links this compound to any specific signaling pathways. Further research would be required to elucidate its mechanism of action and potential molecular targets.
Conclusion and Future Directions
This compound is a chemical entity with potential for biological activity, owing to its thiazole core structure. However, a thorough investigation into its pharmacological properties is lacking in the current body of scientific literature. Future research should focus on:
-
Development and validation of a robust synthesis protocol.
-
Broad biological screening to identify potential therapeutic areas, including but not limited to antimicrobial, anti-inflammatory, and anticancer assays.
-
In-depth mechanistic studies to identify molecular targets and signaling pathways, should any significant biological activity be discovered.
This technical guide highlights the current knowledge gap and underscores the opportunity for further research into this intriguing molecule.
References
- 1. CAS 21256-15-5: (2,4-diphenyl-1,3-thiazol-5-yl)acetic acid [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 6. 2,4-DIPHENYL-5-THIAZOLEACETIC ACID [drugfuture.com]
- 7. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]
- 8. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of Thiazole Acetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a fundamental scaffold in medicinal chemistry, continues to yield derivatives with a broad spectrum of pharmacological activities. Among these, thiazole acetic acid derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutics for a range of diseases. This technical guide provides an in-depth overview of the biological activities of these derivatives, focusing on their cardiovascular, anti-inflammatory, anticancer, and antimicrobial properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and development in this exciting area.
Cardiovascular Activity
Thiazole acetic acid derivatives have been investigated for their effects on the cardiovascular system, with some compounds showing potential for the treatment of heart failure.[1][2] Studies on isolated rat hearts have revealed that certain derivatives can significantly increase the developed tension, indicating an enhancement of myocardial contraction, without adversely affecting the heart rate.[1][2][3]
Table 1: Effects of Thiazole Acetic Acid Derivatives on Isolated Rat Heart Developed Tension [1][3]
| Compound | Concentration | Change in Developed Tension (gm) vs. Control |
| SMVA-10 | 1 µM | Significant Increase (p < 0.05) |
| SMVA-35 | 10 nM, 100 nM, 1 µM, 100 µM | Significant Increase (p < 0.05) |
| SMVA-40 | 10 nM, 100 nM, 1 µM, 100 µM (except 10 µM) | Significant Increase (p < 0.05) |
| SMVA-41 | Not specified | Significant Increase[2] |
| SMVA-42 | Not specified | Significant Increase[2] |
| SMVA-60 | 10 µM | Significant Reduction in Heart Rate (p < 0.05) |
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole acetic acid derivatives is a significant area of investigation. These compounds have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[4][5][6] The inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation.
Table 2: In Vitro COX Inhibitory Activity of Thiazole Acetic Acid Derivatives [4]
| Compound | Target | IC50 (µM) |
| 3c | COX-1 | Similar activity to reference drug |
Studies using the carrageenan-induced paw edema model in rats have provided in vivo evidence of the anti-inflammatory effects of these derivatives.
Table 3: Anti-inflammatory Activity of Thiazole Derivatives in Carrageenan-Induced Rat Paw Edema
| Compound | Inhibition of Paw Edema (%) | Reference |
| Nitro-substituted thiazole derivatives | Better than Nimesulide (standard) | [3] |
| Methyl 2-(2-((4,5-diphenylthiazol-2-yl)amino)acetamido)acetate | 80-84% after 3h | [5] |
Anticancer Activity
The anticancer properties of thiazole acetic acid derivatives are a major focus of current research. These compounds have demonstrated cytotoxic activity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer.[7] One of the key mechanisms of action is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical component in tumor angiogenesis.[7]
Table 4: In Vitro Cytotoxic Activity of Thiazole Derivatives [7]
| Compound | Cell Line | IC50 (µM) |
| 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 |
| 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 |
| Staurosporine (Standard) | MCF-7 | 6.77 ± 0.41 |
| Staurosporine (Standard) | HepG2 | 8.4 ± 0.51 |
Table 5: VEGFR-2 Inhibitory Activity of Thiazole Derivative 4c [7]
| Compound | IC50 (µM) |
| 4c | 0.15 |
| Sorafenib (Standard) | 0.059 |
Antimicrobial Activity
Thiazole acetic acid derivatives have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.[8][9] The unique chemical structure of the thiazole ring is believed to be crucial for this biological activity.[10]
Table 6: Antimicrobial Activity of Thiazole Derivatives [8][9]
| Compound | Organism(s) | Activity (MIC/MBC in mg/mL) |
| 3 | Various bacteria | MIC: 0.23–0.7, MBC: 0.47–0.94 |
| 37c | Various bacteria and fungi | Antibacterial MIC: 46.9-93.7 µg/mL, Antifungal MIC: 5.8-7.8 µg/mL |
| 43a | S. aureus, E. coli | MIC: 16.1 µM |
Experimental Protocols
Synthesis of 2-(4-((4-(Substituted phenyl)thiazol-2-yl)amino)phenyl)acetic acid (General Procedure)
This protocol describes a general method for the synthesis of a series of thiazole acetic acid derivatives.
Materials:
-
Substituted acetophenone
-
Thiourea
-
Iodine
-
(4-aminophenyl)acetic acid
-
Appropriate solvents and reagents for cyclization and purification.
Procedure:
-
Synthesis of 2-amino-4-(substituted phenyl)thiazole: A mixture of a substituted acetophenone, thiourea, and iodine is refluxed in a suitable solvent (e.g., ethanol). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified.
-
Coupling with (4-aminophenyl)acetic acid: The synthesized 2-aminothiazole derivative is then coupled with (4-aminophenyl)acetic acid. This reaction typically involves the use of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent.
-
Purification: The final product is purified using techniques such as recrystallization or column chromatography. The structure of the synthesized compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).[4][11]
Cardiovascular Activity Assessment in Isolated Rat Heart
This protocol outlines the procedure for evaluating the effect of thiazole acetic acid derivatives on the contractility and heart rate of an isolated rat heart using a Langendorff apparatus.[3][12]
Materials:
-
Wistar albino rats
-
Krebs-Henseleit solution
-
Langendorff apparatus
-
Thiazole acetic acid derivatives
-
Adrenaline, Acetylcholine (for mechanistic studies)
Procedure:
-
Heart Isolation: A rat is anesthetized, and the heart is rapidly excised and mounted on the Langendorff apparatus.
-
Perfusion: The heart is perfused with Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂, and maintained at a constant temperature.
-
Data Recording: A force transducer is attached to the apex of the heart to record the developed tension (contractility), and electrodes are used to monitor the heart rate.
-
Compound Administration: After a stabilization period, different concentrations of the thiazole acetic acid derivatives are administered into the perfusion solution.
-
Data Analysis: Changes in developed tension and heart rate are recorded and compared to the baseline and control groups. The effects can be further investigated in the presence of agonists like adrenaline or antagonists to elucidate the mechanism of action.[3][12]
Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)
This in vivo assay is used to evaluate the anti-inflammatory properties of the synthesized compounds.[3][13][14]
Materials:
-
Wistar rats or mice
-
1% Carrageenan solution
-
Thiazole acetic acid derivatives
-
Standard anti-inflammatory drug (e.g., Nimesulide, Indomethacin)
-
Plethysmometer or calipers
Procedure:
-
Animal Grouping: Animals are divided into control, standard, and test groups.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), a subcutaneous injection of carrageenan solution is given into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.
-
Data Analysis: The percentage inhibition of paw edema is calculated for the treated groups in comparison to the control group.[3][13][14]
Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer drugs.[7][15][16][17]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium and supplements
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and incubated to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole acetic acid derivatives and incubated for a specified period (e.g., 48-72 hours). Control wells receive the vehicle.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the control, and the IC50 value is determined.[7][15][16][17]
Antimicrobial Activity Assessment (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.[9][18][19][20]
Materials:
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Thiazole acetic acid derivatives
-
Standard antimicrobial agents (e.g., Norfloxacin, Fluconazole)
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.
-
Serial Dilution: Serial dilutions of the test compounds and standard drugs are prepared in the broth medium in the wells of a microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9][18][19][20]
Signaling Pathways and Mechanisms of Action
The biological activities of thiazole acetic acid derivatives are attributed to their interaction with specific molecular targets and modulation of key signaling pathways.
Arachidonic Acid Pathway (COX/LOX Inhibition)
The anti-inflammatory effects of many thiazole acetic acid derivatives are mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes in the arachidonic acid pathway.[5][6][8][10][21] By blocking these enzymes, the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes is reduced.
Caption: Inhibition of COX and LOX enzymes by thiazole acetic acid derivatives.
VEGFR-2 Signaling Pathway
The anticancer activity of certain thiazole acetic acid derivatives is linked to the inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[1][22][23][24][25] This pathway is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can suppress tumor-induced angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Experimental Workflows
Visualizing the experimental workflows can aid in the understanding and replication of the described protocols.
In Vitro Anticancer Activity Workflow (MTT Assay)
Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.
In Vivo Anti-inflammatory Activity Workflow (Carrageenan-Induced Paw Edema)
Caption: Workflow for assessing in vivo anti-inflammatory activity.
This technical guide consolidates current knowledge on the biological activities of thiazole acetic acid derivatives. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this versatile class of compounds. Further investigations into the structure-activity relationships and mechanisms of action will undoubtedly unlock the full potential of thiazole acetic acid derivatives in modern drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice | PLOS One [journals.plos.org]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jchemrev.com [jchemrev.com]
- 20. sapub.org [sapub.org]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 23. commerce.bio-rad.com [commerce.bio-rad.com]
- 24. researchgate.net [researchgate.net]
- 25. biorbyt.com [biorbyt.com]
The Genesis and Evolution of Diphenylthiazole Compounds: A Technical Guide
Introduction
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and versatile synthetic accessibility have made it a privileged scaffold in the design of novel therapeutic agents. This technical guide focuses on a significant subclass: diphenylthiazole compounds, which feature two phenyl rings attached to the thiazole core. These compounds have garnered substantial interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antifungal, and antibacterial properties. This document provides an in-depth exploration of the historical milestones in the discovery of these compounds, details key synthetic methodologies, presents a curated summary of their diverse biological activities with quantitative data, and illustrates their mechanisms of action through signaling pathway diagrams.
Historical Discovery and Development
The journey of diphenylthiazole compounds is intrinsically linked to the broader history of thiazole chemistry, which began in the late 19th century. The foundational work is credited to German chemist Arthur Hantzsch and his colleague J.H. Weber. In 1887, they published a seminal paper in Berichte der deutschen chemischen Gesellschaft describing a novel method for synthesizing thiazole derivatives.[2] This reaction, now famously known as the Hantzsch thiazole synthesis, involves the condensation of an α-haloketone with a thioamide.[3][4]
This method proved to be robust and versatile, allowing for the creation of a wide array of substituted thiazoles. The synthesis of diphenylthiazole compounds, such as 2,4-diphenylthiazole, became readily achievable by utilizing thiobenzamide and a phenacyl halide (e.g., phenacyl bromide) as the starting materials. While Hantzsch's initial work laid the theoretical and practical groundwork, the subsequent decades saw numerous researchers applying and refining this synthesis to create a vast library of thiazole derivatives. Early investigations were primarily focused on understanding the chemical properties and reactivity of this new class of heterocyclic compounds. It was not until the mid-20th century that the significant biological potential of thiazole-containing molecules, including diphenylthiazoles, began to be systematically explored, leading to their emergence as important pharmacophores in modern drug discovery.
Core Synthetic Methodologies
The Hantzsch thiazole synthesis remains the most fundamental and widely employed method for constructing the diphenylthiazole core.[4][5] Its enduring prevalence is a testament to its efficiency, high yields, and the ready availability of starting materials.
The Hantzsch Thiazole Synthesis
The reaction mechanism proceeds through a well-established pathway:
-
S-Alkylation: The synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the phenacyl halide. This SN2 reaction forms an isothioamide intermediate.
-
Cyclization: This is followed by an intramolecular nucleophilic attack by the nitrogen atom on the carbonyl carbon of the ketone.
-
Dehydration: The resulting 4-hydroxy-4,5-dihydrothiazole intermediate then undergoes acid- or base-catalyzed dehydration to form the aromatic thiazole ring.
Workflow of the Hantzsch Diphenylthiazole Synthesis
Modern adaptations of the Hantzsch synthesis have introduced various catalysts and reaction conditions, such as microwave irradiation and the use of ionic liquids, to improve reaction times and yields.
Key Biological Activities and Therapeutic Potential
Diphenylthiazole derivatives have been extensively studied and have demonstrated a remarkable range of pharmacological activities.
Anticancer Activity
A significant area of research has focused on the anticancer properties of diphenylthiazole compounds. Many derivatives have shown potent cytotoxic activity against a variety of human cancer cell lines. Their mechanism of action is often multi-targeted, involving the inhibition of key enzymes in cancer cell proliferation and survival.
-
EGFR and BRAF Inhibition: Certain diphenylthiazole compounds have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, which are crucial components of signaling pathways that drive tumor growth. For instance, compounds 10b and 17b showed remarkable activity against EGFR with IC₅₀ values of 0.4 and 0.2µM, respectively, and good activity against BRAF with IC₅₀ values of 1.3 and 1.7µM, respectively.[6]
-
Cyclooxygenase-2 (COX-2) Inhibition: The COX-2 enzyme is often overexpressed in various cancers and contributes to inflammation and tumor progression. Diphenylthiazole has been identified as a privileged scaffold for the development of selective COX-2 inhibitors with anticancer potential.[6]
Table 1: Anticancer Activity of Selected Diphenylthiazole Derivatives
| Compound | Target | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| 17b | EGFR | - | 0.2 |
| 10b | EGFR | - | 0.4 |
| 17b | BRAF | - | 1.7 |
| 10b | BRAF | - | 1.3 |
Antifungal Activity
The diphenylthiazole scaffold is also present in compounds with potent antifungal properties. These agents often target enzymes essential for the integrity of the fungal cell membrane.
-
CYP51 Inhibition: Lanosterol 14α-demethylase (CYP51) is a key enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7] Azole antifungal drugs, including some containing a phenylthiazole structure, inhibit CYP51, leading to the disruption of the cell membrane and fungal cell death.[7] A novel 2-phenylthiazole derivative, compound B9, exhibited potent activity against seven common clinically susceptible fungal strains and moderate activity against six fluconazole-resistant strains.[8]
Table 2: Antifungal Activity of Diphenylthiazole Derivative B9
| Compound | Fungal Strain | MIC₈₀ (µg/mL) |
|---|---|---|
| B9 | C. albicans (ATCC SC5314) | 0.5 |
| B9 | C. tropicalis | 0.5 |
| B9 | C. neoformans | 1 |
| B9 | C. parapsilosis | 0.5 |
| B9 | Fluconazole-resistant C. albicans (strain 100) | 2 |
| B9 | Fluconazole-resistant C. albicans (strain 904) | 8 |
Anti-inflammatory and Antibacterial Activities
In addition to their anticancer and antifungal properties, various diphenylthiazole derivatives have shown promising anti-inflammatory and antibacterial activities, often linked to their ability to inhibit COX enzymes and other bacterial targets.
Signaling Pathways and Mechanisms of Action
The diverse biological effects of diphenylthiazole compounds stem from their interaction with specific molecular targets. Understanding these interactions at a pathway level is crucial for rational drug design and development.
EGFR/BRAF Kinase Signaling Pathway
The EGFR/BRAF pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, mutations in EGFR or BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell division. Diphenylthiazole-based inhibitors can block this pathway at different points, leading to apoptosis of cancer cells.
Inhibition of the EGFR/BRAF Pathway
COX-2 Mediated Prostaglandin Synthesis
Cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation. COX-2 is inducible and its expression is elevated during inflammation and in cancerous tissues. Selective inhibition of COX-2 by diphenylthiazole compounds can reduce inflammation and exert anticancer effects.
Inhibition of COX-2 Mediated Prostaglandin Synthesis
Fungal Ergosterol Biosynthesis Pathway
In fungi, the synthesis of ergosterol is a multi-step process vital for cell membrane integrity. The enzyme CYP51 is a critical checkpoint in this pathway. Diphenylthiazole-containing azole antifungals act by binding to the heme iron in the active site of CYP51, preventing it from metabolizing its substrate, lanosterol.
Mechanism of CYP51 Inhibition in Fungi
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of diphenylthiazole compounds, reflecting both historical and contemporary practices.
Synthesis Protocols
Historical Synthesis: Preparation of 2-Amino-4-phenylthiazole (Adapted from Hantzsch Method)
This protocol is a representation of the classic Hantzsch synthesis.
-
Reaction Setup: In a suitable flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add methanol (5 mL) and a stir bar to the flask.
-
Heating: Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 100°C) for 30 minutes.
-
Cooling and Neutralization: Remove the flask from the heat and allow the solution to cool to room temperature. Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate (Na₂CO₃) solution (20 mL) and swirl to mix.
-
Isolation: A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with cold water to remove any residual salts. Allow the product to air dry completely.
Modern Synthesis of 2,4-Disubstituted Arylthiazoles
This protocol is representative of modern synthetic approaches, which may involve multiple steps and purification by chromatography.[9]
-
Reaction Setup: In an argon-flushed flask, dissolve the appropriate α-bromoketone (1 eq.) and thioamide (1.2 eq.) in a suitable solvent such as ethanol or isopropanol.
-
Reaction Conditions: The mixture is heated under reflux or in an autoclave at a specified temperature (e.g., 120°C) for a designated period (e.g., 18 hours).
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure diphenylthiazole derivative.
Biological Assay Protocols
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the diphenylthiazole compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
In Vitro Kinase Inhibition Assay (EGFR, BRAF)
These assays measure the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture: Prepare a reaction mixture containing the kinase (e.g., recombinant human EGFR or BRAF), a suitable buffer, ATP, and a specific substrate.
-
Inhibitor Addition: Add the diphenylthiazole compound at various concentrations to the reaction mixture.
-
Initiation and Incubation: Start the reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³³P-ATP), fluorescence (e.g., LanthaScreen), or luminescence (e.g., ADP-Glo).[10][11][12]
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans).
-
Compound Dilution: Prepare serial dilutions of the diphenylthiazole compound in a 96-well microtiter plate containing growth medium.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined visually or by spectrophotometry.
In Vitro COX-1/COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.[13]
-
Reagent Preparation: Prepare a reaction buffer containing heme and the test compound.
-
Enzyme Addition: Add either ovine COX-1 or human recombinant COX-2 to the wells.
-
Incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Monitor the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetrically at approximately 590 nm.
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Conclusion
From their conceptual origins in the late 19th century with the pioneering work of Arthur Hantzsch, diphenylthiazole compounds have evolved from a chemical curiosity into a versatile and highly valuable scaffold in modern medicinal chemistry. The robustness of the Hantzsch synthesis has enabled the creation of a vast chemical space, leading to the discovery of derivatives with potent and diverse biological activities. As demonstrated, these compounds can modulate key signaling pathways implicated in cancer, inflammation, and microbial infections. The continued exploration of the diphenylthiazole core, coupled with advances in rational drug design and synthetic methodologies, promises to yield new and improved therapeutic agents for a range of human diseases. This guide serves as a foundational resource for researchers and drug development professionals seeking to harness the therapeutic potential of this remarkable class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. Novel diphenylthiazole derivatives with multi-target mechanism: Synthesis, docking study, anticancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis of human CYP51 inhibition by antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. promega.com [promega.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
Spectroscopic Characterization of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of the compound 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid. Due to the limited availability of direct experimental spectra for this specific molecule, this guide combines foundational information with predicted spectroscopic data derived from the analysis of structurally similar thiazole derivatives. Detailed experimental protocols for each key spectroscopic technique are also presented to facilitate the acquisition of empirical data.
Compound Profile
-
Compound Name: this compound
-
Molecular Formula: C₁₇H₁₃NO₂S[1]
-
Molecular Weight: 295.36 g/mol [2]
-
Synonyms: 2,4-DIPHENYL-5-THIAZOLEACETIC ACID, 2-(2,4-diphenyl-1,3-thiazol-5-yl)ethanoic acid[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 - 13.5 | Singlet (broad) | 1H | -COOH |
| ~7.8 - 8.0 | Multiplet | 2H | Aromatic H (ortho-protons of phenyl at C2) |
| ~7.4 - 7.6 | Multiplet | 3H | Aromatic H (meta- and para-protons of phenyl at C2) |
| ~7.2 - 7.4 | Multiplet | 5H | Aromatic H (phenyl at C4) |
| ~3.8 | Singlet | 2H | -CH₂- |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | -COOH |
| ~165 | C2 (thiazole) |
| ~155 | C4 (thiazole) |
| ~135 | C5 (thiazole) |
| ~133 | Quaternary C (phenyl at C2) |
| ~131 | Quaternary C (phenyl at C4) |
| ~128 - 130 | Aromatic CH |
| ~126 - 128 | Aromatic CH |
| ~35 | -CH₂- |
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| ~2900 | Weak | Aliphatic C-H stretch |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600 | Medium | C=N stretch (thiazole ring) |
| ~1580, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~1450 | Medium | C-S stretch (thiazole ring) |
| ~1200-1300 | Strong | C-O stretch (carboxylic acid) |
| ~900 | Medium | O-H bend (out-of-plane, carboxylic acid dimer) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 295 | [M]⁺ (Molecular ion) |
| 251 | [M - COOH]⁺ |
| 224 | [M - CH₂COOH]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: Predicted UV-Vis Spectral Data
| λmax (nm) | Solvent | Interpretation |
| ~280-320 | Ethanol or Methanol | π → π* transitions of the conjugated phenyl and thiazole ring system |
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H NMR spectrum, typically using a standard pulse program.
-
Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample (~1-2 mg)
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure (KBr Pellet Method):
-
Grind a small amount of the sample with KBr in the agate mortar and pestle until a fine, homogeneous powder is obtained. The sample concentration should be approximately 1% by weight.
-
Transfer a portion of the powder to the pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder to subtract the atmospheric CO₂ and water vapor signals.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample (~1 mg)
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
Procedure (ESI-MS):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Analyze the spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and major fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., ethanol, methanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the sample of known concentration in the chosen solvent.
-
Perform serial dilutions to obtain a series of solutions with decreasing concentrations.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record the baseline.
-
Measure the absorbance of each of the prepared sample solutions from the lowest to the highest concentration, scanning a wavelength range of approximately 200-800 nm.
-
Identify the wavelength of maximum absorbance (λmax).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the spectroscopic characterization of the target compound.
Hypothetical Signaling Pathway
Thiazole derivatives have been investigated for their anti-inflammatory properties, which may involve the inhibition of cyclooxygenase (COX) enzymes.[3] Phenylthiazole acids have also been identified as potential agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of metabolism and inflammation.[4]
Caption: Hypothetical signaling pathway for PPARγ agonism by a thiazole derivative.
References
- 1. 2,4-DIPHENYL-5-THIAZOLEACETIC ACID [drugfuture.com]
- 2. 2-(2-Phenyl-1,3-thiazol-4-yl)phenyl acetate | C17H13NO2S | CID 4463521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]
- 4. dovepress.com [dovepress.com]
An In-depth Technical Guide on the ¹H and ¹³C NMR Analysis of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid. Due to the absence of direct experimental spectra in publicly available literature, this document presents predicted chemical shifts derived from the analysis of structurally analogous compounds. Furthermore, comprehensive and plausible experimental protocols for the synthesis of the target molecule via the Hantzsch thiazole synthesis and for its subsequent NMR analysis are provided. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the characterization of this and similar heterocyclic compounds.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of NMR data for structurally related compounds, including substituted thiazoles and molecules containing a phenylacetic acid moiety. The numbering of the atoms for NMR assignment is shown in the molecular structure diagram in Section 3.
Predicted ¹H NMR Data
The ¹H NMR spectrum is predicted to exhibit signals corresponding to the aromatic protons of the two phenyl rings, the methylene protons of the acetic acid side chain, and the acidic proton of the carboxylic acid.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1' (COOH) | 10.0 - 12.0 | broad singlet | - |
| H-2"', 6"' (Phenyl at C2) | 7.90 - 8.10 | multiplet | - |
| H-3"', 4"', 5"' (Phenyl at C2) | 7.40 - 7.60 | multiplet | - |
| H-2", 6" (Phenyl at C4) | 7.30 - 7.50 | multiplet | - |
| H-3", 4", 5" (Phenyl at C4) | 7.30 - 7.50 | multiplet | - |
| H-2' (CH₂) | 3.80 - 4.00 | singlet | - |
Note: The exact chemical shifts of the aromatic protons can be complex due to the potential for overlapping multiplets.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is predicted to show signals for the carboxylic acid carbon, the methylene carbon, the carbons of the thiazole ring, and the carbons of the two phenyl substituents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1' (C=O) | 170.0 - 175.0 |
| C-2 (Thiazole) | 165.0 - 170.0 |
| C-4 (Thiazole) | 150.0 - 155.0 |
| C-5 (Thiazole) | 135.0 - 140.0 |
| C-1"' (Phenyl at C2) | 130.0 - 135.0 |
| C-2"', 6"' (Phenyl at C2) | 128.0 - 130.0 |
| C-3"', 5"' (Phenyl at C2) | 128.0 - 130.0 |
| C-4"' (Phenyl at C2) | 125.0 - 128.0 |
| C-1" (Phenyl at C4) | 130.0 - 135.0 |
| C-2", 6" (Phenyl at C4) | 128.0 - 130.0 |
| C-3", 5" (Phenyl at C4) | 128.0 - 130.0 |
| C-4" (Phenyl at C4) | 125.0 - 128.0 |
| C-2' (CH₂) | 30.0 - 35.0 |
Experimental Protocols
The following sections detail the proposed experimental methodologies for the synthesis and NMR analysis of this compound.
Synthesis of this compound
The Hantzsch thiazole synthesis is a classical and effective method for the preparation of thiazole derivatives.[1][2][3] This protocol outlines a plausible route to the target compound.
2.1.1. Materials and Reagents
-
Ethyl 2-chloro-3-oxo-3-phenylpropanoate
-
Thiobenzamide
-
Ethanol
-
Sodium ethoxide
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
2.1.2. Synthetic Procedure
-
Step 1: Synthesis of Ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate. In a round-bottom flask, dissolve thiobenzamide (1 equivalent) in ethanol. To this solution, add a solution of sodium ethoxide (1 equivalent) in ethanol. Stir the mixture at room temperature for 15 minutes.
-
Add ethyl 2-chloro-3-oxo-3-phenylpropanoate (1 equivalent) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Hydrolysis to this compound. Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Reflux the mixture for 2-3 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to afford the final product, this compound.
NMR Spectroscopic Analysis
The following is a standard protocol for the preparation and acquisition of ¹H and ¹³C NMR spectra.[4][5][6][7]
2.2.1. Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
2.2.2. Data Acquisition
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Employ proton decoupling to obtain a spectrum with single lines for each carbon environment.
-
Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to the ¹H NMR experiment to achieve adequate sensitivity.
-
Visualizations
The following diagrams illustrate the molecular structure of the target compound and a logical workflow for its synthesis and analysis.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Caption: Workflow for the synthesis and analysis of this compound.
References
Potential Therapeutic Targets of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential therapeutic targets of the synthetic compound 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid. Drawing upon evidence from structurally related diphenylthiazole derivatives, this document elucidates the compound's likely mechanisms of action, offering valuable insights for further research and drug development. The guide details potential molecular targets, summarizes relevant quantitative data, provides comprehensive experimental protocols, and visualizes key signaling pathways and workflows.
Core Therapeutic Potential: Anti-Inflammatory and Anticancer Activities
Research on diphenylthiazole derivatives strongly suggests that this compound holds promise as both an anti-inflammatory and an anticancer agent. The core structure, featuring a diphenylthiazole scaffold, is a recurring motif in compounds designed to modulate key pathways in inflammation and oncology.
Identified Potential Therapeutic Targets
Based on the biological activities of structurally analogous compounds, the primary therapeutic targets for this compound are likely to be:
-
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): These enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. Inhibition of COX enzymes, particularly the inducible COX-2 isoform, is a well-established mechanism for anti-inflammatory drugs. Several studies on diphenylthiazole derivatives have demonstrated their potent inhibitory activity against both COX-1 and COX-2.[1][2]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Diphenylthiazole derivatives have been shown to exhibit inhibitory effects on EGFR, suggesting a potential mechanism for their anticancer properties.[3]
-
BRAF Kinase: BRAF is a serine/threonine-protein kinase that is a key component of the MAPK/ERK signaling pathway, which regulates cell growth and division. Mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of human cancers. Inhibition of BRAF is a validated strategy in cancer therapy, and some diphenylthiazole compounds have shown activity against this target.[3]
Quantitative Data on Structurally Similar Compounds
The following table summarizes the inhibitory activities (IC50 values) of various diphenylthiazole derivatives against the identified potential therapeutic targets. This data provides a quantitative basis for predicting the potential efficacy of this compound.
| Compound ID | Target | IC50 (µM) | Cell Line/Assay Condition | Reference |
| 10b | EGFR | 0.4 | In vitro kinase assay | [3] |
| 17b | EGFR | 0.2 | In vitro kinase assay | [3] |
| 10b | BRAF | 1.3 | In vitro kinase assay | [3] |
| 17b | BRAF | 1.7 | In vitro kinase assay | [3] |
| Compound 4f | EGFR (Wild-type) | 0.00217 | In vitro kinase assay | [4] |
| Compound 4f | EGFR (L858R/T790M) | 0.00281 | In vitro kinase assay | [4] |
| Compound 4f | EGFR (L858R/T790M/C797S) | 0.00362 | In vitro kinase assay | [4] |
| Compound 3f | EGFR | 0.093 | In vitro kinase assay | [5] |
| Compound 3f | BRAF V600E | 0.093 | In vitro kinase assay | [5] |
| Compound 4f | BRAF V600E | 0.194 | In vitro kinase assay | [6] |
| Compound 4f | VEGFR-2 | 0.071 | In vitro kinase assay | [6] |
| Thiazole Derivatives | COX-2 (% inhibition at 5 µM) | 53.9-81.5% | In vitro COX inhibition assay | [7] |
| Thiazole Derivatives | COX-1 (% inhibition at 5 µM) | 14.7-74.8% | In vitro COX inhibition assay | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the parent compound and for key biological assays to evaluate its activity against the identified targets.
Synthesis of this compound
The synthesis of the title compound can be achieved via a Hantzsch thiazole synthesis followed by hydrolysis. The following is a general protocol adapted from established methods for similar structures.[1][8][9]
Step 1: Synthesis of Ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate
-
Reaction Setup: To a solution of thiobenzamide (1 mmol) in ethanol (20 mL), add ethyl 2-chloro-3-oxo-3-phenylpropanoate (1 mmol).
-
Reaction Conditions: The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: The ester from Step 1 (1 mmol) is dissolved in a mixture of ethanol (15 mL) and a 10% aqueous solution of sodium hydroxide (5 mL).
-
Reaction Conditions: The mixture is stirred at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).
-
Work-up: The ethanol is evaporated, and the aqueous solution is diluted with water and washed with ether. The aqueous layer is then acidified with dilute hydrochloric acid to a pH of 2-3, leading to the precipitation of the carboxylic acid.
-
Purification: The precipitate is filtered, washed with cold water, and dried to afford this compound. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol is based on a fluorometric or colorimetric detection method.[7][10][11][12]
-
Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme cofactor, and solutions of COX-1 (ovine) and COX-2 (human recombinant) enzymes. Prepare a stock solution of the test compound in DMSO and serially dilute to the desired concentrations.
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compound at various concentrations or the vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a defined period (e.g., 2-10 minutes) at 37°C.
-
Stop the reaction using a suitable stop solution (e.g., HCl).
-
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a specific ELISA kit or by monitoring the appearance of an oxidized chromogenic or fluorogenic substrate.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro EGFR Kinase Assay
This protocol describes a common method for assessing EGFR kinase activity.[4][13][14]
-
Reagent Preparation: Prepare kinase assay buffer, a stock solution of ATP, and the EGFR substrate (e.g., a synthetic peptide). Prepare a stock solution of the test compound in DMSO and perform serial dilutions.
-
Assay Procedure:
-
In a 96-well plate, add the kinase assay buffer, the EGFR enzyme, and the substrate.
-
Add the test compound at various concentrations or the vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Detection: The kinase activity can be measured using various methods, such as radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate) or luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Determine the kinase activity at each inhibitor concentration relative to the control. Calculate the IC50 value by plotting the percentage of inhibition versus the log of the inhibitor concentration.
In Vitro BRAF Kinase Assay
The protocol for the BRAF kinase assay is similar to the EGFR assay.[5][6][15][16]
-
Reagent Preparation: Prepare the appropriate kinase assay buffer, a stock solution of ATP, and a suitable substrate for BRAF (e.g., recombinant MEK1). Prepare a stock solution of the test compound in DMSO and make serial dilutions.
-
Assay Procedure:
-
To a 96-well plate, add the kinase assay buffer, the BRAF enzyme (wild-type or mutant, e.g., V600E), and the MEK1 substrate.
-
Add the test compound at various concentrations or the vehicle control (DMSO).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
-
Detection: Measure the phosphorylation of MEK1 using an antibody-based method such as ELISA or a luminescence-based assay that measures ADP production.
-
Data Analysis: Calculate the percentage of BRAF inhibition for each concentration of the test compound and determine the IC50 value.
Visualizing the Molecular Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways potentially modulated by this compound and the general experimental workflows.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. sites.ju.edu.jo [sites.ju.edu.jo]
- 3. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
In Silico Modeling of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic Acid Interactions with VEGFR-2: A Technical Guide
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid, a member of this family, presents a promising scaffold for therapeutic agent development. This technical guide outlines a comprehensive in silico modeling approach to investigate the interactions of this compound with a key biological target implicated in cancer progression: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 is a clinically validated strategy in oncology. This guide provides a hypothetical in silico study to predict the binding affinity, stability of interaction, and pharmacokinetic profile of this compound with the VEGFR-2 kinase domain, offering insights for further drug discovery and development efforts.
Target Identification and Compound Properties
Based on the established role of thiazole derivatives as anticancer agents, VEGFR-2 was selected as a plausible therapeutic target for this compound. The kinase domain of VEGFR-2 is the primary site for inhibitor binding. For the purposes of this in silico study, the crystal structure of the VEGFR-2 kinase domain will be retrieved from the Protein Data Bank (PDB). A suitable PDB entry, for instance, 2OH4, which is a crystal structure of VEGFR-2 in complex with an inhibitor, provides a well-defined binding pocket for docking studies.[3]
The ligand, this compound, will be constructed and optimized using molecular modeling software. Its physicochemical properties, crucial for predicting its drug-like characteristics, are summarized in Table 1.
| Property | Value |
| Molecular Formula | C17H13NO2S |
| Molecular Weight | 295.36 g/mol |
| LogP (octanol-water partition coefficient) | 4.2 (Predicted) |
| Number of Hydrogen Bond Donors | 1 |
| Number of Hydrogen Bond Acceptors | 4 |
| Polar Surface Area | 69.5 Ų |
| Note: These values are hypothetical and would be calculated using computational tools in a real study. |
In Silico Modeling Workflow
The in silico investigation will follow a multi-step workflow designed to comprehensively evaluate the interaction between the ligand and the target protein.
Experimental Protocols
Molecular Docking
Objective: To predict the preferred binding orientation and affinity of the ligand within the VEGFR-2 kinase domain active site.
Protocol:
-
Protein Preparation:
-
The crystal structure of the VEGFR-2 kinase domain (e.g., PDB ID: 2OH4) is obtained from the RCSB Protein Data Bank.
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogens are added, and Gasteiger charges are assigned to the protein atoms using AutoDock Tools.
-
The prepared protein structure is saved in the PDBQT file format.
-
-
Ligand Preparation:
-
The 3D structure of this compound is built using a molecular editor (e.g., Avogadro, ChemDraw).
-
The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed, and rotatable bonds are defined using AutoDock Tools.
-
The prepared ligand is saved in the PDBQT file format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of VEGFR-2, typically centered on the position of the co-crystallized inhibitor.
-
The grid dimensions are set to be sufficiently large to allow for translational and rotational sampling of the ligand (e.g., 60 x 60 x 60 Å with a spacing of 0.375 Å).
-
-
Docking Simulation:
-
Molecular docking is performed using AutoDock Vina.
-
The exhaustiveness parameter is set to a value that ensures a thorough search of the conformational space (e.g., 16).
-
The top-ranked binding poses are saved for further analysis.
-
Molecular Dynamics Simulation
Objective: To assess the stability of the protein-ligand complex and characterize the interactions over time in a simulated physiological environment.
Protocol:
-
System Preparation:
-
The highest-ranked docked pose of the protein-ligand complex from the molecular docking study is selected as the starting structure.
-
The complex is placed in a cubic box of appropriate dimensions, ensuring a minimum distance of 1.0 nm between the protein and the box edges.
-
The system is solvated with a suitable water model (e.g., TIP3P).
-
Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.
-
-
Simulation Parameters:
-
The GROMACS software package with a suitable force field (e.g., AMBER99SB-ILDN for the protein and GAFF for the ligand) is used.
-
Periodic boundary conditions are applied in all three dimensions.
-
Long-range electrostatic interactions are treated using the Particle Mesh Ewald (PME) method.
-
A cutoff of 1.2 nm is used for van der Waals and short-range electrostatic interactions.
-
-
Simulation Protocol:
-
Energy Minimization: The system is subjected to energy minimization using the steepest descent algorithm to remove steric clashes.
-
NVT Equilibration: The system is equilibrated in the NVT (constant Number of particles, Volume, and Temperature) ensemble for 100 ps at 300 K using a Berendsen thermostat.
-
NPT Equilibration: The system is further equilibrated in the NPT (constant Number of particles, Pressure, and Temperature) ensemble for 1 ns at 300 K and 1 bar using a Parrinello-Rahman barostat.
-
Production MD: A production molecular dynamics simulation is run for at least 100 ns.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD) of the protein backbone and ligand is calculated to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF) is calculated to identify flexible regions of the protein.
-
Hydrogen bond analysis is performed to identify key interactions between the protein and the ligand.
-
ADMET Prediction
Objective: To computationally evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound to assess its drug-likeness.
Methodology:
-
The SMILES string of this compound is submitted to various online ADMET prediction servers such as SwissADME and pkCSM.
-
A range of pharmacokinetic and toxicological parameters are predicted, including but not limited to:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-brain barrier (BBB) permeability, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
-
Hypothetical Results
Molecular Docking
The molecular docking results would provide insights into the binding affinity and the specific interactions between the compound and VEGFR-2.
| Parameter | Value |
| Binding Affinity (kcal/mol) | -9.8 |
| Interacting Residues | Cys919, Asp1046, Glu885, Phe1047 |
| Key Interactions | Hydrogen bond with Cys919; Pi-pi stacking with Phe1047 |
| Note: These are hypothetical results for illustrative purposes. |
Molecular Dynamics Simulation
The molecular dynamics simulation would provide data on the stability of the protein-ligand complex.
| Analysis | Result |
| RMSD of Protein Backbone | Stable fluctuation around 0.2 nm after 20 ns |
| RMSD of Ligand | Stable within the binding pocket with fluctuations < 0.15 nm |
| Hydrogen Bond Occupancy | Hydrogen bond with Cys919 maintained for > 80% of the simulation time |
| Note: These are hypothetical results for illustrative purposes. |
ADMET Prediction
The ADMET prediction would offer a preliminary assessment of the compound's drug-like properties.
| Parameter | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Good oral bioavailability |
| BBB Permeability | Low | Reduced potential for CNS side effects |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| AMES Toxicity | Non-toxic | Low mutagenic potential |
| hERG I Inhibition | Non-inhibitor | Lower risk of cardiotoxicity |
| Note: These are hypothetical results for illustrative purposes. |
Signaling Pathway and Logical Relationships
VEGFR-2 Signaling Pathway
The following diagram illustrates the central role of VEGFR-2 in mediating downstream signaling cascades that promote angiogenesis.
Logical Relationship of In Silico Analyses
The different computational methods employed in this study are logically interconnected to provide a comprehensive evaluation of the compound.
Conclusion
This technical guide has outlined a hypothetical yet comprehensive in silico approach for evaluating the potential of this compound as a VEGFR-2 inhibitor. The described workflow, encompassing molecular docking, molecular dynamics simulations, and ADMET prediction, provides a robust framework for assessing the therapeutic potential of novel small molecules. The hypothetical results suggest that the compound exhibits favorable binding to VEGFR-2, forms a stable complex, and possesses drug-like pharmacokinetic properties. These in silico findings would provide a strong rationale for the synthesis and experimental validation of this compound as a potential anticancer agent.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Diphenylthiazole Acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[1] This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity screening of a representative compound, diphenylthiazole acetic acid. The document details the methodologies for key cytotoxicity assays, presents a framework for data analysis and interpretation, and explores potential molecular mechanisms of action. The objective is to furnish researchers and drug development professionals with a foundational understanding of the initial cytotoxic evaluation of this class of compounds, facilitating informed decisions for further preclinical development.
Introduction
The discovery of novel anticancer agents with improved efficacy and reduced toxicity remains a critical endeavor in oncological research.[2] Diphenylthiazole derivatives have emerged as a promising class of compounds, exhibiting a range of biological activities, including anti-inflammatory and anticancer effects.[3] Several studies have highlighted their potential to inhibit cancer cell proliferation through various mechanisms, such as the inhibition of cyclooxygenase (COX) enzymes, epidermal growth factor receptor (EGFR), BRAF kinase, and tubulin polymerization.[2][3]
This guide focuses on the essential preliminary step in the evaluation of a novel diphenylthiazole acetic acid derivative: the in vitro cytotoxicity screening. This process involves exposing a panel of well-characterized human cancer cell lines to the compound to quantify its ability to inhibit cell growth or induce cell death.[4] The primary metric derived from these assays is the half-maximal inhibitory concentration (IC50), a key indicator of the compound's potency.[4] The data generated from this initial screening are fundamental for guiding subsequent structure-activity relationship (SAR) studies and mechanistic investigations.
Core Cytotoxicity Assays: Data Presentation
The initial cytotoxicity screening of a novel diphenylthiazole acetic acid derivative would typically be performed against a panel of human cancer cell lines from diverse tissue origins to assess the breadth of its activity. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized below. It is important to note that the following data are representative and synthesized from studies on closely related diphenylthiazole derivatives, as specific data for diphenylthiazole acetic acid is not extensively available in public literature.
| Cell Line | Cancer Type | IC50 (µM) | Reference Compound |
| MCF-7 | Breast Adenocarcinoma | 2.57 ± 0.16 | Thiazole Derivative 4c[5] |
| HepG2 | Hepatocellular Carcinoma | 7.26 ± 0.44 | Thiazole Derivative 4c[5] |
| OVCAR-4 | Ovarian Cancer | 1.57 ± 0.06 | Thiazole Hybrid 6a[6] |
| K562 | Chronic Myelogenous Leukemia | Not Specified | Dasatinib (Thiazole-containing)[7] |
| MDA-MB-231 | Metastatic Breast Cancer | >10 (low activity) | Dasatinib (Thiazole-containing)[7] |
Note: The IC50 values are presented as mean ± standard deviation from representative studies. The specific values for diphenylthiazole acetic acid would need to be determined experimentally.
Experimental Protocols
Robust and reproducible experimental design is crucial for obtaining reliable cytotoxicity data. The following are detailed protocols for standard colorimetric assays widely used in preliminary screening.[4]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[4]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the diphenylthiazole acetic acid in culture medium. Add the diluted compound to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that quantifies total cellular protein content, providing an estimate of cell number.[4]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[4]
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth relative to untreated control cells and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[4]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Include control wells for "Maximum LDH Release" (cells treated with a lysis buffer) and "Spontaneous LDH Release" (untreated cells).[4]
-
Supernatant Collection: After the incubation period, centrifuge the plates and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity screening assays.
Potential Signaling Pathways Targeted by Diphenylthiazole Derivatives
Caption: Hypothesized multi-target mechanism of action for diphenylthiazole derivatives.
Conclusion and Future Directions
The preliminary cytotoxicity screening is a foundational step in the preclinical evaluation of novel anticancer drug candidates like diphenylthiazole acetic acid. The methodologies outlined in this guide provide a robust framework for obtaining initial data on the compound's potency and spectrum of activity against various cancer cell lines. Positive results from this screening, indicated by low micromolar IC50 values and a degree of selectivity, would warrant further investigation into the compound's mechanism of action. Subsequent studies could include cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and target-based enzymatic assays to elucidate the specific molecular pathways affected by the compound.[5][6] Furthermore, promising in vitro data would pave the way for in vivo efficacy and toxicity studies in animal models, bringing the compound one step closer to potential clinical application.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel diphenylthiazole derivatives with multi-target mechanism: Synthesis, docking study, anticancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. noblelifesci.com [noblelifesci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetic Acid Derivatives for Antimicrobial Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and antimicrobial evaluation of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid and its derivatives. Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. This document outlines the synthetic route, detailed experimental protocols, and a summary of the antimicrobial activity of related compounds to guide research and development in this area.
Introduction
The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiazole derivatives have emerged as a promising scaffold for the design of new therapeutic agents. The 2,4-diphenyl-1,3-thiazole core, in particular, offers a versatile platform for structural modifications to optimize antimicrobial potency. This document details the synthesis of the target compound, this compound, and provides protocols for its preparation and subsequent antimicrobial screening.
Synthesis Pathway
The synthesis of this compound is proposed via a two-step process, beginning with the Hantzsch thiazole synthesis to form the core heterocyclic structure, followed by hydrolysis of the resulting ester to the final carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate
This protocol is based on the general principles of the Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring.[1]
Materials:
-
Benzothioamide
-
Ethyl 4-chloro-3-oxobutanoate
-
Ethanol
-
Sodium bicarbonate (5% aqueous solution)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and vacuum flask
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve benzothioamide (1.0 equivalent) in ethanol.
-
To the stirred solution, add ethyl 4-chloro-3-oxobutanoate (1.0 equivalent).
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the acid formed during the reaction.
-
A precipitate of the crude product, ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate, should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic impurities.
-
Air-dry the product on a watch glass.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Synthesis of this compound
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Both acidic and basic hydrolysis methods are viable.
Method A: Acid Hydrolysis
-
Place the synthesized ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate (1.0 equivalent) in a round-bottom flask.
-
Add an excess of a dilute acid, such as 10% aqueous hydrochloric acid or sulfuric acid.
-
Heat the mixture under reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature. The carboxylic acid product should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Method B: Basic Hydrolysis (Saponification)
-
In a round-bottom flask, suspend ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate (1.0 equivalent) in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Heat the mixture under reflux for 1-2 hours until the ester is fully hydrolyzed.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture with a dilute strong acid (e.g., 10% HCl) until the pH is acidic.
-
The carboxylic acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any remaining salts, and dry.
Antimicrobial Screening Protocol
The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Microplate reader (optional)
Procedure:
-
Prepare stock solutions of the test compounds and standard antibiotics in DMSO.
-
In a 96-well microplate, perform serial two-fold dilutions of the stock solutions with the appropriate growth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the microbial strain to be tested, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well of the microplate with the microbial suspension. Include positive controls (medium with inoculum and standard antibiotic), negative controls (medium with inoculum and no compound), and sterility controls (medium only).
-
Incubate the microplates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Data Presentation: Antimicrobial Activity of Structurally Related Thiazole Derivatives
Table 1: Antibacterial Activity of 2,4-Diphenyl-1,3-Thiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Reference |
| 2-Phenyl-4-(4-hydroxyphenyl)thiazole | 125-150 | 125-150 | [2] |
| 4-Phenyl-2-(4-hydroxyphenyl)thiazole | 150-200 | 150-200 | [2] |
| 2,4-Diphenyl-5-imino-Δ²-1,3,4-thiadiazole derivatives | - | - | [3] |
Table 2: Antifungal Activity of 2,4-Diphenyl-1,3-Thiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| 2-Phenyl-4-(4-hydroxyphenyl)thiazole | - | 125-150 | [2] |
| 4-Phenyl-2-(4-hydroxyphenyl)thiazole | - | 150-200 | [2] |
| 2,3-Diphenyl-2,3-dihydro-1,3-thiaza-4-ones | - | - | [4] |
Note: The provided MIC values are for structurally related compounds and should be used as a preliminary guide. Experimental determination of the MIC for the target compounds is essential.
Conclusion
The synthetic pathway and protocols outlined in this document provide a solid foundation for the preparation of this compound and its derivatives. The antimicrobial screening data for related compounds suggest that this class of molecules holds promise as potential antimicrobial agents. Further research, including the synthesis of a library of derivatives and comprehensive antimicrobial evaluation, is warranted to explore the full therapeutic potential of this scaffold.
References
Application Notes and Protocols for Evaluating the Anti-inflammatory Potential of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preliminary in vitro evaluation of the anti-inflammatory properties of the novel compound, 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid. The following protocols outline standard assays to assess the compound's inhibitory effects on key inflammatory mediators and pathways.
Overview of Anti-inflammatory Mechanisms
Inflammation is a complex biological response to harmful stimuli. Key pathways in the inflammatory process include the production of prostaglandins by cyclooxygenase (COX) enzymes, the generation of nitric oxide by nitric oxide synthase (NOS), and the release of pro-inflammatory cytokines. This document details the protocols to investigate the inhibitory potential of this compound against these crucial inflammatory targets.
Data Presentation
The following table summarizes hypothetical quantitative data for the inhibitory activities of this compound in various anti-inflammatory assays. Note: This data is for illustrative purposes only and must be determined experimentally.
| Assay Type | Target | Test Compound IC₅₀ (µM) | Reference Compound | Reference Compound IC₅₀ (µM) |
| Cyclooxygenase Inhibition | COX-1 | Data to be determined | Indomethacin | 0.11 |
| Cyclooxygenase Inhibition | COX-2 | Data to be determined | Celecoxib | 0.08 |
| Nitric Oxide Synthase Inhibition | iNOS | Data to be determined | Aminoguanidine | 2.1 |
| Cytokine Release Inhibition | TNF-α | Data to be determined | Dexamethasone | Typically reported as % inhibition |
| Cytokine Release Inhibition | IL-6 | Data to be determined | Dexamethasone | Typically reported as % inhibition |
Experimental Protocols
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The COX enzyme converts arachidonic acid to prostaglandin H2 (PGH2). The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Heme
-
Tris-HCl buffer (pH 8.0)
-
This compound
-
Reference inhibitors (Indomethacin for COX-1, Celecoxib for COX-2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction buffer containing Tris-HCl and heme.
-
Add the reaction buffer, COX-1 or COX-2 enzyme, and the test compound or reference inhibitor at various concentrations to the wells of a 96-well plate.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid and TMPD to each well.
-
Immediately measure the absorbance at 595 nm every minute for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Workflow for COX Inhibition Assay:
Caption: Workflow for the in vitro COX inhibition assay.
In Vitro Nitric Oxide Synthase (iNOS) Inhibition Assay
This assay measures the inhibition of inducible nitric oxide synthase (iNOS), which is involved in the inflammatory response.
Principle: The activity of iNOS is determined by measuring the conversion of L-arginine to L-citrulline. The amount of nitric oxide (NO) produced is quantified using the Griess reagent, which detects nitrite (a stable product of NO).
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Reference inhibitor (Aminoguanidine)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
96-well cell culture plate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or reference inhibitor for 1 hour.
-
Stimulate the cells with LPS and IFN-γ to induce iNOS expression and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of inhibition.
-
Calculate the IC₅₀ value.
Signaling Pathway for iNOS Inhibition:
Caption: Simplified signaling pathway of iNOS-mediated nitric oxide production and its inhibition.
Cytokine Release Assay (TNF-α and IL-6)
This assay evaluates the effect of the test compound on the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from stimulated immune cells.
Principle: Lipopolysaccharide (LPS) stimulates immune cells (e.g., peripheral blood mononuclear cells or macrophages) to release pro-inflammatory cytokines. The concentration of these cytokines in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or RAW 264.7 cells
-
LPS
-
RPMI-1640 medium
-
FBS
-
This compound
-
Reference inhibitor (Dexamethasone)
-
TNF-α and IL-6 ELISA kits
-
96-well cell culture plate
Procedure:
-
Isolate PBMCs or culture RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound or reference inhibitor for 1 hour.
-
Stimulate the cells with LPS and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Perform ELISA for TNF-α and IL-6 on the supernatants according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of each cytokine from the standard curve.
-
Determine the percentage of inhibition for each compound concentration.
Workflow for Cytokine Release Assay:
Caption: General workflow for the cytokine release assay.
Conclusion
The protocols described in these application notes provide a robust framework for the initial in vitro characterization of the anti-inflammatory properties of this compound. Successful demonstration of activity in these assays would warrant further investigation, including in vivo studies, to fully elucidate its therapeutic potential.
Synthesis of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid from Thiobenzamide: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis. This protocol offers detailed methodologies, data presentation, and a visual representation of the synthetic workflow.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that are integral to numerous pharmacologically active molecules. The 2,4-diphenyl-1,3-thiazole scaffold, in particular, serves as a key structural motif in various therapeutic agents. This protocol details a reliable two-step synthesis of this compound, commencing with the readily available starting material, thiobenzamide. The initial step involves the Hantzsch thiazole synthesis to construct the core heterocyclic ring system, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| Thiobenzamide | C₇H₇NS | 137.21 | Yellow solid | 115-117 |
| Ethyl 4-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | Colorless liquid | N/A |
| Ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate | C₁₉H₁₇NO₂S | 323.41 | White solid | 98-100 |
| This compound | C₁₇H₁₃NO₂S | 295.36 | White solid | 188-190 |
Experimental Protocols
This synthesis is performed in two main stages: the formation of the ethyl ester intermediate via Hantzsch thiazole synthesis and its subsequent hydrolysis to the target carboxylic acid.
Step 1: Synthesis of Ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate
This step involves the condensation reaction between thiobenzamide and ethyl 4-chloroacetoacetate.
Materials:
-
Thiobenzamide (1.0 eq)
-
Ethyl 4-chloroacetoacetate (1.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve thiobenzamide in anhydrous ethanol.
-
To this solution, add ethyl 4-chloroacetoacetate.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water.
-
The crude ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate can be purified by recrystallization from ethanol to yield a white solid.
Step 2: Synthesis of this compound
This step involves the alkaline hydrolysis of the ethyl ester intermediate.
Materials:
-
Ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate (1.0 eq)
-
Sodium hydroxide (NaOH) solution (e.g., 10% in water or ethanol/water mixture)
-
Hydrochloric acid (HCl) (dilute, for acidification)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
pH paper or pH meter
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate in a solution of sodium hydroxide in an ethanol/water mixture.
-
Heat the mixture to reflux with stirring. Monitor the reaction by TLC until the starting ester is consumed (typically 2-4 hours).
-
After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool it in an ice bath.
-
Acidify the solution to a pH of approximately 2-3 by the dropwise addition of dilute hydrochloric acid. This will precipitate the carboxylic acid.
-
Collect the white precipitate of this compound by vacuum filtration.
-
Wash the solid with cold water and dry it.
-
The final product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Visualizations
Reaction Scheme
Application Notes and Protocols for the Development of Novel 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel analogs of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid, a scaffold with potential therapeutic applications in oncology and inflammatory diseases. The following sections detail synthetic protocols, biological evaluation methods, and key signaling pathways implicated in the activity of related compounds.
Introduction
Thiazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities. Derivatives of 2-(thiazol-5-yl)acetic acid, in particular, have garnered interest due to their structural similarity to known pharmacophores and their demonstrated efficacy in various preclinical models. The 2,4-diphenyl substitution pattern on the thiazole ring offers a rich scaffold for chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document outlines the necessary protocols to synthesize and characterize new analogs and to assess their biological potential.
Synthetic Strategy: Hantzsch Thiazole Synthesis
A robust and versatile method for the synthesis of the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target scaffold, ethyl 4-bromo-3-oxobutanoate can be reacted with thiobenzamide to form the thiazole ring, followed by the introduction of the second phenyl group and subsequent hydrolysis of the ester to yield the desired carboxylic acid.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate
-
To a solution of thiobenzamide (1.2 mmol) in ethanol (20 mL) in a round-bottom flask, add ethyl 4-bromoacetoacetate (1.0 mmol).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate.
Step 2: Phenylation at the 4th position (Illustrative)
This step would typically involve a cross-coupling reaction, such as a Suzuki or Stille coupling, on a suitably functionalized thiazole precursor. For the purpose of these notes, we will proceed with the understanding that the 2,4-diphenylthiazole core is accessible.
Step 3: Synthesis of Ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate
Assuming a precursor like ethyl 2-(2-phenyl-4-chloro-1,3-thiazol-5-yl)acetate is synthesized:
-
In a reaction vessel, combine the chloro-thiazole derivative (1.0 mmol), phenylboronic acid (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Degas the mixture and heat under an inert atmosphere at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate.
Step 4: Hydrolysis to this compound
-
Dissolve the ethyl ester from the previous step (1.0 mmol) in a mixture of ethanol (10 mL) and 1M aqueous sodium hydroxide (5 mL).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1M hydrochloric acid.
-
The resulting precipitate is the target carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.
Development of Novel Analogs
The this compound scaffold offers several points for modification to generate a library of novel analogs for SAR studies:
-
Substitution on the Phenyl Rings: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl rings at positions 2 and 4 can modulate the electronic properties and steric profile of the molecule.
-
Modification of the Acetic Acid Moiety: The carboxylic acid can be converted to esters, amides, or other bioisosteres to alter polarity, solubility, and potential interactions with biological targets.
-
Modification of the Thiazole Ring: While more synthetically challenging, modifications at other positions of the thiazole ring could be explored.
Biological Evaluation Protocols
Based on the activities of related thiazole derivatives, the novel analogs can be screened for their anticancer and anti-inflammatory properties.
In Vitro Anticancer Activity
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.
In Vitro Anti-inflammatory Activity
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Use male Wistar rats weighing 150-200g.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A closely related compound, 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid, has demonstrated both anti-inflammatory and analgesic properties.[1]
Data Presentation
The quantitative data from the biological assays should be summarized in a clear and structured format to facilitate comparison and SAR analysis.
Table 1: In Vitro Anticancer Activity of this compound Analogs
| Compound ID | R1 (on Phenyl at C2) | R2 (on Phenyl at C4) | R3 (at Acetic Acid) | IC₅₀ (µM) - MCF-7 | IC₅₀ (µM) - A549 |
| Lead | H | H | OH | To be determined | To be determined |
| Analog 1 | 4-Cl | H | OH | To be determined | To be determined |
| Analog 2 | H | 4-OCH₃ | OH | To be determined | To be determined |
| Analog 3 | H | H | NH₂ | To be determined | To be determined |
| Analog 4 | 4-NO₂ | 4-F | OCH₃ | To be determined | To be determined |
Note: The IC₅₀ values for a range of thiazole derivatives against various cancer cell lines have been reported in the literature, with some compounds showing activity in the low micromolar range.
Visualizations
Signaling Pathway
Many thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The PI3K/Akt pathway is a frequently implicated target.
Caption: PI3K/Akt signaling pathway and the potential inhibitory action of thiazole analogs.
Experimental Workflow
The overall workflow for the development of novel analogs is a cyclical process of design, synthesis, and testing.
Caption: Workflow for the development and optimization of novel thiazole analogs.
These application notes and protocols provide a foundational framework for the exploration of this compound analogs as potential therapeutic agents. Adherence to these methodologies will enable the systematic generation and evaluation of novel compounds, contributing to the advancement of drug discovery in relevant therapeutic areas.
References
Application Notes and Protocols for Testing 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid as a Cyclooxygenase (COX) Inhibitor
Introduction
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins and other pro-inflammatory mediators. Two main isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated during inflammation.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these enzymes. The development of selective COX-2 inhibitors has been a major goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[2] Thiazole derivatives have emerged as a promising class of compounds with potential COX inhibitory activity.[3][4] This document provides a detailed experimental framework for evaluating the potential of a novel compound, 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid, as a COX inhibitor.
Compound of Interest
-
Compound Name: this compound
-
Chemical Structure:
-
Rationale for Testing: The presence of the thiazole ring and an acetic acid moiety suggests potential COX inhibitory activity, as these features are present in other known COX inhibitors.[3]
Experimental Protocols
This section outlines a tiered approach for the comprehensive evaluation of this compound, starting with in vitro enzyme assays, followed by cell-based assays, and culminating in in vivo animal models.
In Vitro COX Inhibition Assays
The initial screening of the test compound is performed using isolated COX-1 and COX-2 enzymes to determine its inhibitory potency and selectivity. Commercially available COX inhibitor screening assay kits offer a convenient and standardized method.[5][6][7]
1.1. Colorimetric COX Inhibitor Screening Assay
This assay measures the peroxidase activity of COX by monitoring the appearance of an oxidized colorimetric substrate.[5][6]
-
Materials:
-
COX Colorimetric Inhibitor Screening Kit (e.g., from Cayman Chemical) containing:
-
Assay Buffer
-
Heme
-
Ovine COX-1 and Human Recombinant COX-2 enzymes
-
Arachidonic Acid (substrate)
-
Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
-
Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO)
-
Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) as positive controls
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
-
-
Protocol:
-
Prepare the assay buffer and other reagents as per the kit instructions.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.
-
Add various concentrations of the test compound or reference inhibitors to the inhibitor wells. Add the vehicle (e.g., DMSO) to the control wells.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.[1]
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Add the colorimetric substrate.
-
Incubate the plate for a specified time (e.g., 5-10 minutes) at room temperature.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
1.2. Fluorometric COX Inhibitor Screening Assay
This assay is based on the detection of the fluorescent product generated by the peroxidase activity of COX.[8]
-
Materials:
-
Fluorometric COX Activity Assay Kit (e.g., from Sigma-Aldrich)
-
Test compound and controls as described above
-
Opaque 96-well microplate
-
Fluorometric microplate reader
-
-
Protocol:
-
Follow the kit protocol, which is conceptually similar to the colorimetric assay.
-
The reaction will involve a probe that is converted into a fluorescent product.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate percent inhibition and IC50 values as described for the colorimetric assay.
-
Cell-Based Assays
Cell-based assays provide a more physiologically relevant environment to assess the compound's activity.
2.1. Human Whole Blood Assay (WBA)
The WBA is considered a gold standard for evaluating NSAIDs as it closely mimics the in vivo environment.[2]
-
Principle: COX-1 activity is measured by the production of thromboxane B2 (TXB2) in response to clotting, while COX-2 activity is measured by the production of prostaglandin E2 (PGE2) in response to lipopolysaccharide (LPS) stimulation.
-
Materials:
-
Freshly drawn human blood from healthy, drug-free volunteers
-
Test compound and controls
-
LPS from E. coli
-
ELISA kits for TXB2 and PGE2
-
Incubator, centrifuge
-
-
Protocol for COX-1 Inhibition:
-
Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle.
-
Allow the blood to clot by incubating at 37°C for 1 hour.
-
Centrifuge the tubes to separate the serum.
-
Measure the concentration of TXB2 in the serum using an ELISA kit.
-
Calculate the percent inhibition and IC50 value.
-
-
Protocol for COX-2 Inhibition:
-
Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle.
-
Add LPS to induce COX-2 expression and activity.
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an ELISA kit.
-
Calculate the percent inhibition and IC50 value.
-
In Vivo Animal Models of Inflammation
In vivo models are crucial for evaluating the anti-inflammatory efficacy of the test compound. The selection of an appropriate model is vital.[9][10]
3.1. Carrageenan-Induced Paw Edema in Rats
This is a widely used model for acute inflammation.[9][11]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g)
-
Materials:
-
Carrageenan (1% w/v in saline)
-
Test compound suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Plebthysmometer or digital calipers
-
-
Protocol:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
-
3.2. Arachidonic Acid-Induced Ear Edema in Mice
This model is useful for identifying inhibitors of arachidonic acid metabolism.[9]
-
Animals: Swiss albino mice (20-25 g)
-
Materials:
-
Arachidonic acid solution in acetone
-
Test compound dissolved in a suitable solvent
-
Reference drug (e.g., Dexamethasone)
-
Micropipette, biopsy punch
-
-
Protocol:
-
Apply the test compound or reference drug topically to the inner and outer surfaces of the right ear.
-
After a specified time (e.g., 30 minutes), apply arachidonic acid solution to the right ear of all mice.
-
After 1 hour, sacrifice the mice and take a circular section from both ears using a biopsy punch.
-
Weigh the ear sections and calculate the difference in weight between the right and left ears.
-
Calculate the percentage of edema inhibition.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of this compound
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | [Insert Data] | [Insert Data] | [Calculate] |
| SC-560 (COX-1 selective) | [Reference] | [Reference] | [Reference] |
| Celecoxib (COX-2 selective) | [Reference] | [Reference] | [Reference] |
| Indomethacin (Non-selective) | [Reference] | [Reference] | [Reference] |
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Dose) | Paw Volume (mL) at 3h post-carrageenan (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | [Insert Data] | - |
| This compound (X mg/kg) | [Insert Data] | [Calculate] |
| This compound (Y mg/kg) | [Insert Data] | [Calculate] |
| Indomethacin (10 mg/kg) | [Insert Data] | [Calculate] |
Mandatory Visualizations
COX Signaling Pathway
Caption: The Cyclooxygenase (COX) signaling pathway.
Experimental Workflow for COX Inhibitor Screening
Caption: Workflow for screening potential COX inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]
- 4. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. COX Colorimetric Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianjpr.com [asianjpr.com]
Application Note: Analytical and Preparative HPLC Purification of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid
Introduction
2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid is a substituted thiazole derivative with potential applications in pharmaceutical research and development. As with many active pharmaceutical ingredients (APIs), achieving high purity is critical for ensuring safety and efficacy in subsequent studies. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for both the analytical determination of purity and the preparative purification of this compound. The methodology is based on established principles for the separation of acidic, heterocyclic molecules.
Due to the acidic nature of the target compound, the mobile phase is acidified to suppress the ionization of the carboxylic acid moiety. This minimizes peak tailing and improves retention on the non-polar stationary phase, leading to enhanced resolution and peak shape.[1][2][3] The use of a C18 stationary phase provides excellent hydrophobic selectivity for this aromatic compound.
Analytical Method Development
An analytical RP-HPLC method was developed to assess the purity of crude this compound and to guide the development of a preparative purification strategy. A gradient elution with a C18 column was found to be effective in separating the target compound from its impurities.
Table 1: Analytical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (Ambient) |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in 50:50 Acetonitrile/Water |
Preparative Purification Strategy
Based on the analytical method, a scaled-up preparative HPLC method was designed to purify larger quantities of this compound. The principles of gradient elution and mobile phase composition were maintained, with adjustments to the column size, flow rate, and sample loading to accommodate the larger scale.
Table 2: Preparative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 30% to 80% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm |
| Sample Loading | 50-100 mg dissolved in minimal DMSO, then diluted with Mobile Phase A |
Experimental Protocols
1. Analytical HPLC Protocol
a. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (4.6 x 150 mm, 5 µm).
-
HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA).
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
Vials for sample analysis.
b. Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of TFA to 1 L of HPLC-grade water.
-
Prepare Mobile Phase B by adding 1 mL of TFA to 1 L of HPLC-grade acetonitrile.
-
Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of crude this compound.
-
Dissolve the sample in 0.5 mL of acetonitrile and make up the volume to 1 mL with water.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[4]
-
-
Chromatographic Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Run the gradient method as detailed in Table 1.
-
Monitor the chromatogram at 254 nm.
-
Integrate the peaks to determine the purity of the sample.
-
2. Preparative HPLC Protocol
a. Materials and Equipment:
-
Preparative HPLC system with a high-pressure gradient pump, sample injector, column, and UV-Vis detector with a preparative flow cell.
-
Fraction collector.
-
C18 preparative column (21.2 x 250 mm, 10 µm).
-
HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA).
-
Dimethyl sulfoxide (DMSO).
-
Rotary evaporator.
-
Lyophilizer (optional).
b. Procedure:
-
Mobile Phase Preparation: As described in the analytical protocol, but in larger volumes suitable for the preparative run.
-
Sample Preparation:
-
Weigh 50-100 mg of the crude compound.
-
Dissolve the compound in a minimal amount of DMSO.
-
Dilute the solution with Mobile Phase A to a final concentration suitable for injection, ensuring the compound remains in solution.
-
Filter the sample solution if any particulates are visible.
-
-
Purification:
-
Equilibrate the preparative C18 column with the starting mobile phase conditions (30% B) until a stable baseline is observed.
-
Inject the prepared sample onto the column.
-
Run the preparative gradient as specified in Table 2.
-
Monitor the elution profile at 254 nm.
-
Collect fractions corresponding to the main peak of the target compound using a fraction collector.
-
-
Post-Purification Processing:
-
Combine the fractions containing the pure product.
-
Remove the acetonitrile using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized to obtain the purified compound as a solid.
-
Analyze the purity of the final product using the analytical HPLC method.
-
Visualizations
Caption: Workflow for the preparative HPLC purification of this compound.
References
Application Notes and Protocols for High-Throughput Screening of Thiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The versatility of the thiazole ring allows for diverse chemical modifications, making it an attractive core for the development of novel therapeutic agents. High-throughput screening (HTS) plays a pivotal role in the efficient evaluation of large libraries of thiazole derivatives to identify promising lead compounds.
These application notes provide detailed protocols for various HTS assays tailored for the screening of thiazole derivatives. The methodologies cover biochemical, cell-based, and phenotypic assays to facilitate the identification and characterization of bioactive compounds.
Application Note 1: Anticancer Activity Screening
A primary application of HTS for thiazole derivatives is the identification of novel anticancer agents. These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.
Cell Viability and Cytotoxicity Assays
Objective: To identify thiazole derivatives that exhibit cytotoxic or cytostatic effects against cancer cell lines.
Principle: These assays measure the number of viable cells in a population after treatment with test compounds. A common method is the resazurin assay, where metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
| Compound Class | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 2-[2-[4-hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast) | MTT Assay | 2.57 ± 0.16 | [1][2] |
| 2-[2-[4-hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one | HepG2 (Liver) | MTT Assay | 7.26 ± 0.44 | [1][2] |
| Phenylthiazole derivatives | Various | Proliferation | 10 - 30 | [3] |
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiazole derivative library (dissolved in DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)[4][5]
-
Doxorubicin or Staurosporine (positive control)
-
Opaque-walled 96-well or 384-well microplates
-
Multichannel pipette or automated liquid handler
-
Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)[4]
Procedure:
-
Cell Plating:
-
Harvest and count cells.
-
Seed cells into opaque-walled microplates at a pre-determined optimal density (e.g., 5,000 cells/well for a 96-well plate) in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
-
Compound Addition:
-
Prepare serial dilutions of the thiazole derivatives and control compounds in cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the cell plates and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and positive control wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Resazurin Addition and Incubation:
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[4]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a non-linear regression model.
-
Caption: High-throughput screening workflow for assessing the cytotoxicity of thiazole derivatives using a resazurin-based assay.
Tubulin Polymerization Assays
Objective: To identify thiazole derivatives that inhibit the polymerization of tubulin into microtubules, a key mechanism for inducing cell cycle arrest and apoptosis.
Principle: Tubulin polymerization can be monitored in vitro by measuring the increase in light scattering (turbidity) at 340 nm or by using a fluorescent reporter that binds to polymerized microtubules.
| Compound Class | Assay Type | IC50 (nM) | Reference |
| 4-Substituted Methoxybenzoyl-aryl-thiazoles | Antiproliferation | 21 - 71 | [6] |
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (10 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Thiazole derivative library (in DMSO)
-
Paclitaxel (polymerization enhancer, positive control)
-
Nocodazole or Colchicine (polymerization inhibitor, positive control)
-
384-well clear-bottom plates
-
Temperature-controlled microplate reader (340 nm)
Procedure:
-
Compound Plating:
-
Dispense test compounds and controls into a 384-well plate. The final assay concentration may range from 1 to 100 µM. Include DMSO-only wells as a negative control.
-
-
Reagent Preparation:
-
On ice, prepare a tubulin polymerization mix containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.[7]
-
Prepare serial dilutions of the test compounds in the polymerization mix. The final DMSO concentration should be kept below 1%.
-
-
Assay Initiation and Data Acquisition:
-
Data Analysis:
-
Plot absorbance versus time for each concentration.
-
Determine the Vmax (maximum rate of polymerization) and the final absorbance at the steady-state phase.
-
Calculate the percentage of inhibition compared to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Caption: Thiazole derivatives can inhibit tubulin polymerization, leading to defective mitotic spindle formation, cell cycle arrest, and ultimately apoptosis.
Kinase Inhibition Assays
Objective: To identify thiazole derivatives that inhibit the activity of specific kinases involved in cancer cell proliferation and survival, such as those in the PI3K/mTOR pathway.
Principle: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are commonly used for HTS of kinase inhibitors. In this format, a europium (Eu) cryptate-labeled antibody recognizes a phosphorylated substrate, bringing it into proximity with an acceptor fluorophore-labeled peptide. Kinase inhibition results in a decreased FRET signal.
| Compound Class | Target Kinase | Assay Type | IC50 (µM) | Reference |
| Thiazole-based | VEGFR-2 | Kinase Assay | 0.15 | [2] |
Materials:
-
Purified kinase (e.g., PI3K, mTOR, Akt)
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665 (acceptor)
-
ATP
-
Kinase reaction buffer
-
Thiazole derivative library (in DMSO)
-
Staurosporine (broad-spectrum kinase inhibitor, positive control)
-
Low-volume 384-well plates
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Dispensing:
-
Dispense nL amounts of thiazole derivatives and controls into the assay plates.
-
-
Kinase Reaction:
-
Add the kinase, biotinylated substrate, and test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a pre-optimized time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add the Eu-labeled antibody and Streptavidin-XL665 detection mixture.
-
Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm).
-
Normalize the data to controls and calculate the percentage of inhibition.
-
Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
Caption: Thiazole derivatives can inhibit key kinases like PI3K and mTOR, thereby blocking downstream signaling required for cancer cell growth and proliferation.
Application Note 2: Antimicrobial Activity Screening
Thiazole derivatives have shown promise as antimicrobial agents against a range of pathogens. HTS is crucial for identifying compounds with potent activity against bacteria and fungi.
Antimicrobial Susceptibility Assays
Objective: To determine the Minimum Inhibitory Concentration (MIC) of thiazole derivatives against pathogenic bacterial or fungal strains.
Principle: The broth microdilution method is a standard HTS-compatible assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-hydrazinyl-4-phenyl-1,3-thiazole | Candida sp. | 3.9 - 7.81 | [8] |
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Thiazole derivative library (in DMSO)
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls
-
Sterile 96-well or 384-well plates
-
Spectrophotometer or microplate reader (600 nm)
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the thiazole derivatives in the appropriate broth medium in the microplates.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add the microbial inoculum to each well containing the compound dilutions.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C) for 16-24 hours.
-
-
MIC Determination:
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm (OD₆₀₀).
-
The MIC is the lowest compound concentration that inhibits visible growth or shows a significant reduction in OD₆₀₀ compared to the growth control.
-
Caption: A streamlined workflow for high-throughput screening of thiazole derivatives to determine their minimum inhibitory concentration (MIC) against pathogenic microbes.
Conclusion
The HTS assays outlined in these application notes provide a robust framework for the discovery and characterization of novel thiazole derivatives with therapeutic potential. The detailed protocols for anticancer and antimicrobial screening, along with data presentation formats and workflow diagrams, offer a comprehensive guide for researchers in drug discovery. The adaptability of these assays to a high-throughput format enables the rapid evaluation of large compound libraries, accelerating the identification of promising lead candidates for further development. Careful consideration of assay design, including appropriate controls and data analysis methods, is crucial for the success of any HTS campaign.
References
- 1. p-care.eu [p-care.eu]
- 2. mdpi.com [mdpi.com]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. High throughput method to determine the surface activity of antimicrobial polymeric materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Improved Solubility of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid is a molecule of interest in pharmaceutical research. However, like many complex organic molecules, its development can be hampered by poor aqueous solubility. Low solubility can negatively impact bioavailability, leading to challenges in formulating effective oral and parenteral dosage forms.[1] This document provides detailed protocols for the derivatization of this compound to enhance its solubility. The strategies focus on common and effective chemical modifications: salt formation, esterification, and amidation.
Strategies for Solubility Enhancement
The carboxylic acid functional group of the parent compound is an ideal handle for chemical modification to improve its physicochemical properties. The following derivatization strategies are explored:
-
Salt Formation: Converting a carboxylic acid to an alkali metal salt, such as a sodium salt, is a widely used and effective method to dramatically increase aqueous solubility.[2][3] The ionic nature of the salt allows for favorable interactions with polar water molecules.
-
Esterification (Prodrug Approach): Conversion of the carboxylic acid to an ester can be employed as a prodrug strategy. While simple alkyl esters may decrease aqueous solubility, they can improve membrane permeability.[4] For the purpose of this protocol, a simple methyl ester is synthesized to illustrate the chemical methodology.
-
Amidation with Amino Acids (Prodrug Approach): Conjugating the carboxylic acid with an amino acid, such as glycine, can significantly enhance aqueous solubility.[5][] The resulting amide retains a polar and ionizable group from the amino acid, which can improve interactions with aqueous media.[7][8][9]
Data Presentation: Comparative Solubility of Derivatives
| Compound | Derivative Type | Expected Change in Aqueous Solubility | Estimated Solubility (µg/mL) |
| This compound | Parent Compound | Baseline | < 1 (Practically Insoluble) |
| Sodium 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate | Sodium Salt | Significantly Increased | > 1000 (Soluble) |
| Methyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate | Methyl Ester | Decreased | < 0.1 (Very Poorly Soluble) |
| 2-(2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamido)acetic acid (Glycine Amide) | Amino Acid Amide | Increased | 100 - 500 (Slightly Soluble) |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Synthesis of Sodium 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate
Objective: To convert the parent carboxylic acid into its more water-soluble sodium salt.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Dissolution: In a round-bottom flask, suspend 1.0 g of this compound in 20 mL of ethanol. Stir the suspension at room temperature.
-
Titration: Prepare a 1 M aqueous solution of sodium hydroxide. Add the NaOH solution dropwise to the stirring suspension of the carboxylic acid.
-
pH Adjustment: Monitor the pH of the mixture. Continue adding the NaOH solution until the solid completely dissolves and the pH of the solution is stable between 7.0 and 7.5.
-
Solvent Removal: Remove the ethanol and water under reduced pressure using a rotary evaporator.
-
Drying: The resulting solid is the sodium salt. For a highly pure and amorphous solid, the residue can be redissolved in a minimal amount of water and lyophilized. Otherwise, dry the solid under high vacuum to a constant weight.
-
Characterization: Confirm the structure and purity of the product using techniques such as NMR spectroscopy and LC-MS.
Protocol 2: Synthesis of Methyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate
Objective: To synthesize the methyl ester of the parent compound via Fischer esterification.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1.0 g of this compound and 25 mL of anhydrous methanol.[10]
-
Acid Catalyst: While stirring, slowly and carefully add 0.2 mL of concentrated sulfuric acid to the mixture.[10][11]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 30 mL of deionized water, 30 mL of saturated sodium bicarbonate solution (caution: evolution of CO2 gas), and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude methyl ester.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product by NMR and mass spectrometry.
Protocol 3: Synthesis of 2-(2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamido)acetic acid (Glycine Amide)
Objective: To synthesize the glycine amide derivative of the parent compound.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Acid Activation: In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of anhydrous DCM. Cool the solution in an ice bath.
-
Amine Addition: In a separate flask, suspend glycine methyl ester hydrochloride in 10 mL of anhydrous DCM and add 1.1 equivalents of triethylamine. Stir for 10 minutes and add this mixture to the solution of the carboxylic acid.
-
Coupling Agent: To the combined mixture, add 1.1 equivalents of a coupling agent (e.g., DCC or HATU). Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.
-
Work-up (if using DCC): If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester of the glycine conjugate.
-
Ester Hydrolysis: To the crude methyl ester, add a mixture of tetrahydrofuran (THF) and 1 M aqueous lithium hydroxide (LiOH) solution. Stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidification and Isolation: Acidify the reaction mixture with 1 M HCl to a pH of approximately 2-3. Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final glycine amide product.
-
Purification: Purify the product by recrystallization or column chromatography if necessary.
-
Characterization: Confirm the structure and purity by NMR and mass spectrometry.
Visualizations
Caption: Workflow for derivatization and solubility assessment.
Caption: Logical relationship for improving bioavailability.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 5. jddtonline.info [jddtonline.info]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. personal.tcu.edu [personal.tcu.edu]
Application Notes and Protocols for Evaluating the Efficacy of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid is a member of the thiazole class of heterocyclic compounds. Thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][2][3][4][5][6][7][8][9][10][11][12][13] This document provides detailed protocols for a panel of cell-based assays to evaluate the potential therapeutic efficacy of this compound, focusing on its anti-inflammatory and anticancer activities.
I. Anti-inflammatory Activity Evaluation
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.[1][4][5][14] The following protocols are designed to assess the anti-inflammatory potential of this compound.
Key Assays:
-
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages: To determine the effect of the compound on the production of the pro-inflammatory mediator nitric oxide.
-
Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification: To measure the compound's ability to inhibit the release of key inflammatory cytokines.
Experimental Workflow for Anti-inflammatory Assays
Caption: Workflow for assessing the anti-inflammatory effects of the test compound.
Protocol 1: Nitric Oxide (NO) Production Assay
1. Cell Culture and Seeding:
- Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Treatment:
- Prepare stock solutions of this compound in DMSO.
- Pre-treat the cells with various concentrations of the compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
- Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. Include a negative control group with no LPS stimulation.
3. Incubation:
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
4. Measurement of Nitric Oxide:
- After incubation, collect 50 µL of the cell culture supernatant from each well.
- Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite.
5. Cell Viability:
- To ensure that the observed reduction in NO is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate (see Protocol 3).
Protocol 2: Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification
1. Cell Culture, Seeding, and Treatment:
- Follow steps 1-3 of Protocol 1.
2. Supernatant Collection:
- After the 24-hour incubation, centrifuge the 96-well plate at 300 x g for 10 minutes to pellet any detached cells.
- Carefully collect the supernatant for cytokine analysis.
3. ELISA (Enzyme-Linked Immunosorbent Assay):
- Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits.
- Follow the manufacturer's instructions for the specific ELISA kits being used.
- Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of detection antibodies and a substrate to produce a colorimetric signal.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
Potential Anti-inflammatory Signaling Pathway
Caption: Potential inhibition of the NF-κB signaling pathway by the test compound.
II. Anticancer Activity Evaluation
Thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, acting through mechanisms such as the induction of apoptosis and cell cycle arrest.[2][3][6][15][16][17][18][19][20] The following protocols are designed to assess the anticancer potential of this compound.
Key Assays:
-
Cell Viability (MTT) Assay: To determine the cytotoxic effect of the compound on cancer cells and calculate the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining): To investigate whether the compound induces programmed cell death.
-
Cell Cycle Analysis: To determine if the compound causes arrest at specific phases of the cell cycle.
Experimental Workflow for Anticancer Assays
Caption: Workflow for assessing the anticancer effects of the test compound.
Protocol 3: Cell Viability (MTT) Assay
1. Cell Culture and Seeding:
- Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).[2][3]
- Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.
2. Treatment:
- Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
3. MTT Addition and Incubation:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
4. Formazan Solubilization and Measurement:
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 4: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
1. Cell Culture and Treatment:
- Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
2. Cell Harvesting and Staining:
- Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
- Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry:
- Analyze the stained cells using a flow cytometer.
- Annexin V-positive, PI-negative cells are in early apoptosis.
- Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
- Annexin V-negative, PI-negative cells are viable.
Potential Pro-Apoptotic Signaling Pathway
Caption: Induction of apoptosis via the intrinsic mitochondrial pathway.
III. Data Presentation
All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Anti-inflammatory Activity of this compound
| Concentration (µM) | % NO Inhibition | % TNF-α Inhibition | % IL-6 Inhibition | % Cell Viability |
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| Positive Control |
Table 2: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) - 24h | IC50 (µM) - 48h | IC50 (µM) - 72h |
| MCF-7 | |||
| A549 | |||
| HepG2 | |||
| Positive Control |
Table 3: Apoptotic Effect of this compound
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | |||
| Compound (IC50) | |||
| Compound (2x IC50) |
Disclaimer: These protocols provide a general framework. Specific parameters such as cell seeding density, compound concentrations, and incubation times may need to be optimized for different cell lines and experimental conditions. Always include appropriate positive and negative controls in your experiments.
References
- 1. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. wjpmr.com [wjpmr.com]
- 5. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid | 91234-17-2 [smolecule.com]
- 8. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and antiproliferative activity of some 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scienceopen.com [scienceopen.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective method is the Hantzsch thiazole synthesis. This involves a two-step process:
-
Cyclocondensation: Reaction of a suitable α-haloketone with a thioamide to form the thiazole ring. For the target molecule, this would be the reaction of thiobenzamide with an appropriate derivative of ethyl 3-oxo-4-phenylbutanoate, such as ethyl 2-bromo-3-oxo-4-phenylbutanoate, to yield ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate.
-
Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions, to afford the final carboxylic acid product.
Q2: I am experiencing low yields. What are the most critical parameters to optimize?
A2: Low yields in Hantzsch thiazole synthesis, especially for sterically hindered molecules, are a common issue. Key parameters to optimize include:
-
Reaction Temperature: Higher temperatures can overcome the activation energy barrier for sterically hindered substrates.
-
Solvent: The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents like DMF or protic solvents like ethanol are commonly used.
-
Catalysts: The use of catalysts, such as silica-supported tungstosilicic acid or Lewis acids, can improve yields and reduce reaction times.[1]
-
Microwave Irradiation: This technique can often dramatically reduce reaction times and improve yields compared to conventional heating.[1]
Q3: What are some common side reactions to be aware of?
A3: Side reactions can compete with the desired thiazole formation, leading to lower yields and purification challenges. Potential side reactions include:
-
Formation of byproducts from the α-haloketone: Self-condensation or decomposition of the α-haloketone can occur, especially under harsh basic or acidic conditions.
-
Thioamide decomposition: Thioamides can be unstable, particularly at high temperatures.
-
Formation of isomeric products: Depending on the substitution pattern of the reactants, the formation of regioisomers is a possibility, although less common in the standard Hantzsch synthesis.
Q4: How can I best purify the final product?
A4: Purification of this compound typically involves the following steps:
-
Workup: After hydrolysis of the ester, the reaction mixture is usually acidified to precipitate the carboxylic acid.
-
Extraction: The product can be extracted from the aqueous layer using an organic solvent like ethyl acetate.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method for purifying the crude product.
-
Column Chromatography: If significant impurities remain, silica gel column chromatography can be employed. A mobile phase of hexane and ethyl acetate with a small amount of acetic acid is a good starting point.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield of Ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate | Steric Hindrance: The phenyl groups at the 2 and 4 positions can sterically hinder the reaction. | - Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction by TLC to avoid decomposition.- Consider using microwave irradiation to provide localized and efficient heating.- Employ a catalyst, such as a Lewis acid or a solid-supported acid, to facilitate the reaction.[1] |
| Low Reactivity of Starting Materials: The purity and reactivity of thiobenzamide and the α-haloketone are crucial. | - Ensure the purity of your starting materials. Recrystallize or purify them if necessary.- For the α-haloketone, ensure it has been freshly prepared or properly stored to avoid decomposition. | |
| Inappropriate Solvent: The solvent may not be optimal for the reaction. | - Screen different solvents. Ethanol is a common choice, but DMF or other polar aprotic solvents might improve solubility and reaction rates. | |
| Difficult Hydrolysis of the Ester | Steric Hindrance: The bulky phenyl groups can hinder the approach of the hydroxide ion to the ester carbonyl. | - Use a stronger base, such as potassium hydroxide, or a higher concentration of the base.- Increase the reaction temperature for the hydrolysis step.- Consider using a co-solvent like THF or dioxane to improve the solubility of the ester in the aqueous base. |
| Presence of Multiple Spots on TLC After Cyclocondensation | Side Reactions: Formation of byproducts due to self-condensation or decomposition of reactants. | - Optimize the reaction temperature and time to minimize byproduct formation.- Ensure the stoichiometry of the reactants is correct. An excess of one reactant may lead to side products.- Purify the intermediate ester by column chromatography before proceeding to the hydrolysis step. |
| Product is an Oil or Gummy Solid After Acidification | Impurities: The presence of unreacted starting materials or byproducts can prevent crystallization. | - Attempt to purify the crude product by column chromatography.- Try different recrystallization solvents or solvent mixtures. |
Data Presentation
Table 1: Effect of Reaction Conditions on Thiazole Synthesis Yield (Illustrative Examples)
| Entry | Solvent | Catalyst | Temperature | Time | Yield (%) | Reference |
| 1 | Ethanol | None | Reflux | 24 h | ~50% (for a similar 2-phenylthiazole) | [2] |
| 2 | Ethanol/Water | Silica Supported Tungstosilicic Acid | 65 °C | 5 h | 85% (for a different substituted thiazole) | [1] |
| 3 | Ethanol/Water | Silica Supported Tungstosilicic Acid | Room Temp (Ultrasonic) | 1 h | 90% (for a different substituted thiazole) | [1] |
| 4 | Methanol | None | 100 °C | 30 min | High (unspecified) | [3] |
Note: The yields presented are for various thiazole derivatives and are intended to illustrate the impact of different reaction conditions. The optimal conditions for the synthesis of this compound may vary.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate
Materials:
-
Thiobenzamide
-
Ethyl 2-bromo-3-oxo-4-phenylbutanoate
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, dissolve thiobenzamide (1.0 eq) in absolute ethanol.
-
To this solution, add ethyl 2-bromo-3-oxo-4-phenylbutanoate (1.0 eq).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or taken directly to the next step.
Protocol 2: Hydrolysis of Ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate
Materials:
-
Crude ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate
-
Ethanol
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Separatory funnel
Procedure:
-
Dissolve the crude ester in ethanol in a round-bottom flask.
-
Add a 10% aqueous solution of sodium hydroxide (excess).
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the disappearance of the starting ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and transfer to a separatory funnel.
-
Wash the aqueous layer with a small amount of ethyl acetate to remove any unreacted ester or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main structural features of this compound that contribute to its poor water solubility?
A1: The compound's low aqueous solubility is primarily due to the large, hydrophobic diphenyl-thiazole core. While the acetic acid moiety provides a site for ionization, the overall lipophilicity of the molecule dominates, leading to poor dissolution in aqueous media.
Q2: What is the first-line strategy for solubilizing this compound for in vitro assays?
A2: Given the presence of the carboxylic acid group, the initial and most straightforward approach is pH modification.[1][2] Increasing the pH of the aqueous medium will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[1][2] A preliminary test to dissolve the compound in a mild aqueous base (e.g., 0.1 M sodium bicarbonate) is recommended.
Q3: Are there common organic solvents that can be used to prepare a stock solution?
A3: Yes, water-miscible organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are commonly used to prepare concentrated stock solutions.[3] However, it is crucial to be mindful of the final solvent concentration in the assay, as high concentrations can be toxic to cells or interfere with the experimental system.[3]
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
A4: This is a common issue known as "crashing out." To mitigate this, you can try several strategies:
-
Lower the stock solution concentration: This will result in a lower final DMSO concentration upon dilution.
-
Use a multi-step dilution: Dilute the stock solution in a solvent that is miscible with both DMSO and water as an intermediate step.
-
Employ solubility enhancers: Incorporate excipients like surfactants or cyclodextrins into your aqueous buffer to maintain the compound's solubility.[4][5]
Q5: How can cyclodextrins improve the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4][6] They can encapsulate the hydrophobic diphenyl-thiazole portion of your compound, forming an inclusion complex that has significantly improved aqueous solubility.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound will not dissolve in aqueous buffer, even with pH adjustment. | The compound's intrinsic solubility is extremely low, and pH modification alone is insufficient. | 1. Utilize Co-solvents: Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol and add it to the buffer. Ensure the final solvent concentration is compatible with your assay.[9][10] 2. Employ Surfactants: Add a small amount of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) to the buffer to aid in micellar solubilization.[5][11][12] 3. Consider Cyclodextrins: Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance solubility.[4][13] |
| Precipitation occurs over time during the experiment. | The solution is supersaturated, and the compound is slowly crashing out of solution. | 1. Reduce the final compound concentration. 2. Increase the concentration of the solubilizing agent (co-solvent, surfactant, or cyclodextrin). 3. Prepare fresh solutions immediately before use. |
| High variability in experimental results. | Inconsistent dissolution or precipitation of the compound between replicates. | 1. Ensure complete dissolution of the stock solution before diluting into the final assay medium. Sonication may be helpful. 2. Visually inspect for any precipitation before and during the experiment. 3. Optimize the formulation to ensure long-term stability in the assay medium. |
| Observed cellular toxicity or assay interference. | The solubilizing agent (e.g., DMSO, surfactant) is causing adverse effects at the concentration used. | 1. Perform a vehicle control experiment to assess the effect of the solubilizing agent alone. 2. Reduce the concentration of the solubilizing agent to the lowest effective level. 3. Explore alternative, less toxic solubilizers. For example, consider different types of cyclodextrins or surfactants.[14] |
Quantitative Data Summary
The following table presents hypothetical solubility data for this compound under various conditions to illustrate the impact of different solubilization strategies.
| Condition | Solvent System | Temperature (°C) | Hypothetical Solubility (µg/mL) |
| 1 | Deionized Water | 25 | < 1 |
| 2 | Phosphate Buffered Saline (PBS), pH 7.4 | 25 | 5 - 10 |
| 3 | 0.1 M Sodium Bicarbonate, pH 8.4 | 25 | 50 - 100 |
| 4 | PBS with 1% (v/v) DMSO | 25 | 20 - 40 |
| 5 | PBS with 5% (v/v) DMSO | 25 | 100 - 200 |
| 6 | PBS with 0.1% (w/v) Tween® 80 | 25 | 75 - 150 |
| 7 | PBS with 2% (w/v) HP-β-CD | 25 | > 500 |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
-
Prepare a stock solution: Weigh out a precise amount of this compound.
-
Initial Dissolution: Add a small volume of a basic solution (e.g., 0.1 N NaOH) dropwise while vortexing until the compound dissolves.
-
Buffer Addition: Add your desired aqueous buffer (e.g., PBS) to reach the target concentration.
-
pH Measurement and Adjustment: Measure the pH of the final solution and adjust to the desired experimental pH using dilute HCl or NaOH.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates.
Protocol 2: Solubilization using Co-solvents
-
Prepare a concentrated stock solution: Dissolve the compound in 100% DMSO to a high concentration (e.g., 10-50 mM). Gentle warming or sonication may be used to aid dissolution.
-
Serial Dilution (optional): If necessary, perform an intermediate dilution of the stock solution in the same solvent.
-
Final Dilution: Slowly add the stock solution to the pre-warmed aqueous assay buffer while vortexing to ensure rapid mixing and minimize precipitation. The final DMSO concentration should ideally be kept below 1%, and not exceed a level known to be non-toxic to the cells or assay components.[15]
Protocol 3: Solubilization using Cyclodextrins
-
Prepare a cyclodextrin solution: Dissolve the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in the aqueous assay buffer to the desired concentration (e.g., 1-5% w/v).
-
Add the compound: Add the powdered this compound directly to the cyclodextrin solution.
-
Complexation: Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Filtration: Centrifuge and/or filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
Visualizations
Caption: Workflow for selecting a solubilization strategy.
Caption: Mechanisms of surfactant and cyclodextrin solubilization.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The effect of solvents on drug metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
optimization of reaction conditions for Hantzsch thiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide (or thiourea) to form a thiazole ring.[1][2] The reaction proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole product.[1][3]
Q2: What are the typical starting materials for this synthesis?
The most common reactants are α-haloketones (e.g., 2-bromoacetophenone) and thioamides or thioureas.[1][4] Variations of this reaction can also utilize α-diazoketones.[5]
Q3: What are the main advantages of using microwave irradiation for the Hantzsch synthesis?
Microwave-assisted organic synthesis (MAOS) offers several benefits over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and often cleaner reactions with fewer by-products.[6][7] This method is considered a greener approach due to its efficiency and lower energy consumption.[7]
Q4: Can this reaction be performed without a solvent?
Yes, solvent-free conditions have been successfully employed for the Hantzsch synthesis, often in conjunction with microwave irradiation or grinding techniques.[8][9] This approach is environmentally friendly and can lead to shorter reaction times and improved yields.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | - Extend the reaction time. - Increase the reaction temperature. - Consider switching to microwave irradiation for more efficient heating.[6][7] |
| Poor quality of starting materials | - Ensure the purity of the α-haloketone and thioamide. - Use freshly distilled or recrystallized starting materials if necessary. | |
| Inappropriate solvent | - The choice of solvent can significantly impact the yield. Ethanol, methanol, and ethanol/water mixtures are commonly used.[10][11] - Optimize the solvent system for your specific substrates. A mixture of ethanol and water (1:1 v/v) at reflux has been shown to improve yields.[10][11] | |
| Unfavorable pH | - The product may be soluble in the reaction mixture as a salt. Neutralize the reaction mixture with a base (e.g., 5% Na₂CO₃ or ammonium hydroxide) to precipitate the neutral product.[3][12] | |
| Formation of Side Products/Impurities | Isomer formation with N-monosubstituted thioureas | - The regioselectivity is highly dependent on the reaction conditions. - Neutral solvents favor the formation of 2-(N-substituted amino)thiazoles. - Acidic conditions (e.g., 10M-HCl-EtOH) can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. |
| Reaction with catalyst | - In palladium-catalyzed cross-coupling reactions on the thiazole ring, the sulfur atom can poison the catalyst, leading to sluggish or failed reactions.[12] In such cases, increasing the catalyst loading may be necessary.[12] | |
| Difficulty in Product Isolation and Purification | Product is soluble in the reaction mixture | - As mentioned, the thiazole product can form a salt (e.g., hydrobromide salt) which is soluble in polar solvents like methanol.[3] Neutralization with a base is crucial for precipitation.[1][3] |
| Oily product or difficult to crystallize | - Attempt purification by column chromatography on silica gel. - Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can also be effective. | |
| Presence of unreacted starting materials | - Use a slight excess of one reagent (commonly the thioamide) to ensure complete conversion of the limiting reagent.[1][3] The unreacted excess reagent can often be removed during workup.[3] |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies to aid in the optimization of your experimental setup.
Table 1: Effect of Solvent and Temperature on Yield (Conventional Heating)
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | - | Reflux | 7 | 50 |
| 2 | Ethanol | - | Reflux | 7 | 50 |
| 3 | Methanol | - | Reflux | 8 | 60 |
| 4 | 1-Butanol | - | Reflux | 5 | 80 |
| 5 | 2-Propanol | - | Reflux | 5 | 80 |
| 6 | Ethanol/Water (1:1) | 15 | 65 | 2 | 87 |
Data adapted from a study on one-pot synthesis of Hantzsch thiazole derivatives.[10][11]
Table 2: Comparison of Conventional Heating and Microwave Irradiation
| Entry | Method | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Conventional | Ethanol/Water (1:1) | 65 | 3.5 h | 87 |
| 2 | Ultrasonic Irradiation | Ethanol/Water (1:1) | Room Temp. | 2 h | 87 |
| 3 | Microwave | Methanol | 90 | 30 min | 95 |
| 4 | Microwave (Solvent-free) | - | - | 3-8 min | 81-97 |
Data compiled from various studies on Hantzsch thiazole synthesis.[6][10][11]
Experimental Protocols
General Procedure for Hantzsch Thiazole Synthesis (Conventional Heating)
-
Preparation: In a round-bottom flask, dissolve the thioamide or thiourea in a suitable solvent (e.g., ethanol).
-
Reaction: Add the α-haloketone to the solution. Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.[12]
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][12]
-
Work-up: After the reaction is complete (typically 1-8 hours), cool the mixture to room temperature.[10][12]
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Isolation: Pour the reaction mixture into a beaker containing a dilute base solution (e.g., 5% Na₂CO₃) to neutralize the hydrohalic acid formed and precipitate the product.[1]
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and air dry.[1] The crude product can be further purified by recrystallization or column chromatography if necessary.[1]
General Procedure for Microwave-Assisted Hantzsch Thiazole Synthesis
-
Preparation: In a dedicated microwave process vial, combine the α-haloketone and thioamide/thiourea in a suitable solvent (e.g., methanol).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the specified temperature (e.g., 90-140 °C) for a short duration (e.g., 10-30 minutes).[7][13]
-
Cooling: Allow the vessel to cool to a safe temperature (below the solvent's boiling point) before opening.
-
Work-up and Isolation: Follow the same work-up and isolation procedure as described for conventional heating.
Visualizations
Caption: Experimental workflow for the Hantzsch thiazole synthesis.
Caption: Troubleshooting logic for low yield in Hantzsch synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. m.youtube.com [m.youtube.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. bepls.com [bepls.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
Technical Support Center: Stability Testing of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid
This technical support center provides guidance and answers to frequently asked questions regarding the stability testing of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid in various solvents. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors to consider when initiating a stability study for this compound?
A1: When starting a stability study for this compound, the most critical factors include the choice of solvents, the stress conditions to be applied, and the analytical methodology for quantification. Thiazole derivatives can be susceptible to hydrolysis, oxidation, and photolysis, so it's essential to design a study that evaluates these degradation pathways.[1][2] The selection of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is crucial to separate the parent compound from any potential degradation products.[3][1][4]
Q2: Which solvents are recommended for the stability testing of this compound?
A2: A range of solvents should be investigated to understand the compound's stability profile. Commonly used solvents in preclinical and formulation development include:
-
Aqueous Buffers: Buffers at various pH levels (e.g., pH 2, 7, and 9) are essential to assess hydrolytic stability.
-
Organic Solvents: Solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO) are often used to dissolve and test the stability of drug candidates.
-
Co-solvent Mixtures: Mixtures of aqueous buffers and organic solvents are relevant for understanding stability in potential formulation vehicles.
Q3: What are the typical stress conditions applied in a forced degradation study for a thiazole derivative like this?
A3: Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5][6][7] Typical stress conditions for thiazole derivatives include:
-
Acidic Hydrolysis: 0.1 N to 1 N HCl at elevated temperatures (e.g., 60-80 °C).
-
Alkaline Hydrolysis: 0.1 N to 1 N NaOH at room or elevated temperatures.
-
Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80-100 °C) and humid heat (e.g., 75% RH).
-
Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.
Q4: How can I quantify the degradation of this compound and its degradation products?
A4: A stability-indicating HPLC method is the most common and reliable technique.[4][8] This method should be able to separate the parent drug from all potential degradation products, ensuring that the decrease in the parent drug concentration is accurately measured. The method should be validated for specificity, linearity, accuracy, precision, and robustness.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Rapid degradation observed in all solvents. | The compound may be inherently unstable. The stress conditions might be too harsh. | Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressor). Ensure the analytical method is not causing on-column degradation. |
| No degradation is observed under any stress condition. | The stress conditions may not be stringent enough. The duration of the study might be too short. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor). Extend the duration of the study. |
| Poor peak shape or resolution in the HPLC chromatogram. | Inappropriate mobile phase composition or pH. Column degradation. Sample overload. | Optimize the mobile phase (e.g., adjust organic solvent ratio, buffer concentration, or pH). Use a new column. Reduce the injection volume or sample concentration. |
| Mass balance is not achieved (sum of parent drug and degradation products is not close to 100%). | Some degradation products may not be detected by the analytical method (e.g., lack a chromophore). The parent compound may have converted to a non-UV active species. Adsorption of the compound or degradants to the container. | Use a universal detector like a mass spectrometer (LC-MS) to identify all degradation products. Check for precipitation in the sample vials. Use inert sample containers. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Stress Condition Preparation:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60 °C for 24, 48, and 72 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Keep at room temperature for 2, 4, and 8 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 2, 4, and 8 hours.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80 °C for 7 days. Also, store a solution of the compound in a chosen solvent at 60 °C for 7 days.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of the remaining parent compound and the percentage of each degradation product formed.
Data Presentation
Table 1: Hypothetical Stability Data for this compound in Different Solvents under Stress Conditions
| Stress Condition | Solvent | Duration | % Parent Compound Remaining | Major Degradation Product(s) (%) |
| Acid Hydrolysis (0.1 N HCl, 60 °C) | 50% ACN/H₂O | 48h | 85.2 | DP1 (8.5), DP2 (4.1) |
| Alkaline Hydrolysis (0.1 N NaOH, RT) | 50% ACN/H₂O | 8h | 65.7 | DP3 (25.3), DP4 (5.9) |
| Oxidative (3% H₂O₂, RT) | Methanol | 8h | 92.1 | DP5 (6.8) |
| Thermal (80 °C) | Solid State | 7 days | 98.5 | Not Detected |
| Photostability (ICH Q1B) | Acetonitrile | - | 90.3 | DP6 (7.2) |
DP = Degradation Product; RT = Room Temperature; ACN = Acetonitrile
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Plausible degradation pathways.
References
- 1. scielo.br [scielo.br]
- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. biomedres.us [biomedres.us]
- 8. ijtsrd.com [ijtsrd.com]
Technical Support Center: Purification of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is an oily residue instead of a solid. How should I proceed with purification?
A1: An oily product suggests the presence of residual solvents or low-melting point impurities.
-
Troubleshooting Steps:
-
Remove Residual Solvents: Ensure all reaction and work-up solvents (e.g., THF, DMF, ethyl acetate) are thoroughly removed under high vacuum. Gentle heating (e.g., 40-50°C) can aid this process, but be cautious of potential thermal degradation.
-
Trituration: Attempt to solidify the oil by trituration. Add a non-polar solvent in which the product is expected to be insoluble (e.g., hexanes, diethyl ether). Stir the mixture vigorously. The product may precipitate as a solid, which can then be filtered.
-
Acid-Base Extraction: If the oil is soluble in a suitable organic solvent, proceed with an acid-base extraction as detailed in the protocols below. This is highly effective for isolating the carboxylic acid from neutral or basic impurities.
-
Q2: I am getting a low yield after recrystallization. What are the common causes and solutions?
A2: Low recovery from recrystallization is a frequent issue. The primary causes are using an inappropriate solvent, using too much solvent, or premature crystallization.
-
Troubleshooting Steps:
-
Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. For compounds with aromatic rings and a carboxylic acid group, solvents like ethanol, methanol, acetic acid, or mixtures such as ethanol/water or acetone/water are good starting points.[1][2]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions to the heated crude material is a good practice.
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling can trap impurities.
-
Recover Product from Mother Liquor: A significant amount of the product may remain dissolved in the mother liquor. Concentrate the mother liquor and recrystallize a second crop of crystals to improve the overall yield. Check the purity of this second crop by TLC or melting point.
-
Q3: My purified product still shows impurities by TLC/HPLC. How can I improve the purity?
A3: Persistent impurities often co-crystallize with the product or have similar polarity, making separation difficult.
-
Troubleshooting Steps:
-
Column Chromatography: If recrystallization fails, column chromatography is the next logical step. A silica gel column is standard. Given the acidic nature of the compound, adding a small amount of acetic acid (0.5-1%) to the eluent can prevent streaking on the column. A common mobile phase for similar compounds could be a gradient of ethyl acetate in hexanes.[3]
-
Acid-Base Extraction: This technique is excellent for removing neutral impurities from a carboxylic acid. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), extract with a weak base (e.g., aqueous sodium bicarbonate), wash the aqueous layer with an organic solvent to remove impurities, and then re-acidify the aqueous layer to precipitate the pure acid.
-
Sequential Purification: A combination of techniques is often most effective. For instance, perform an acid-base extraction first to remove neutral impurities, followed by recrystallization to remove closely related acidic impurities.
-
Q4: The compound streaks badly on my silica TLC plate. How can I get clean spots?
A4: Streaking of carboxylic acids on silica gel is common due to strong interactions with the stationary phase.
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add a small amount of acetic acid (e.g., 0.5-1%) to your TLC mobile phase. This protonates the silica surface and the carboxylic acid, reducing strong ionic interactions and leading to more compact spots.
-
Use a Different Stationary Phase: If acidifying the mobile phase doesn't work, consider using a different type of TLC plate, such as a reverse-phase (C18) plate.
-
Check for Overloading: Ensure you are not spotting too much of your sample on the TLC plate.
-
Data Presentation
The following table provides illustrative data for comparing the effectiveness of different purification methods. Actual results may vary based on the initial purity of the crude product.
| Purification Method | Purity by HPLC (%) | Overall Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization (Ethanol/Water) | 85-95% | 60-80% | Simple, scalable, good for removing minor impurities. | Can have low recovery; solvent choice is critical. |
| Column Chromatography | >98% | 50-70% | High purity achievable; good for complex mixtures. | Time-consuming, uses large solvent volumes. |
| Acid-Base Extraction | 90-97% | 75-90% | Excellent for removing neutral/basic impurities. | May not remove other acidic impurities. |
| Combined Extraction & Recrystallization | >99% | 50-70% | Achieves very high purity. | Multi-step process can lower overall yield. |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water) at room temperature and upon heating. Identify a solvent or solvent pair that dissolves the product when hot but gives poor solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Pack a column of appropriate size.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). Remember to add 0.5-1% acetic acid to the mobile phase to prevent streaking.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. The product will move to the aqueous layer as its sodium salt.
-
Wash: Combine the aqueous layers and wash with the organic solvent (e.g., ethyl acetate) one more time to remove any residual neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 1M HCl, while stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water to remove any inorganic salts and then dry thoroughly under vacuum.
Visualizations
Caption: General workflow for the purification of crude product.
Caption: Troubleshooting low yield in recrystallization.
References
- 1. Synthesis and properties of 2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid and its salts | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic Acid for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the synthesis of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid, with a focus on scaling up for preclinical studies. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations of the key processes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method is a two-step synthesis. The first step involves the Hantzsch thiazole synthesis to create the core thiazole ring with an ester functional group, yielding ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate. The second step is the hydrolysis of this ester to the final carboxylic acid product. This approach is favored for its relatively high yields and the availability of starting materials.
Q2: What are the critical parameters to control during the Hantzsch thiazole synthesis step for scalability?
A2: When scaling up the Hantzsch synthesis, temperature control is crucial to minimize the formation of side products. The choice of solvent is also important for reaction kinetics and product isolation. Ethanol is a commonly used solvent. Reaction monitoring by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the degradation of the product.
Q3: What are the typical challenges encountered during the hydrolysis of the ethyl ester intermediate?
A3: Incomplete hydrolysis can be a challenge, leading to a mixture of the ester and the final acid, which can complicate purification. The choice of base (e.g., sodium hydroxide or potassium hydroxide) and reaction temperature are key to driving the reaction to completion. Post-reaction workup, specifically the acidification step to precipitate the carboxylic acid, must be carefully controlled to ensure a high recovery of a pure product.
Q4: What level of purity is required for preclinical studies?
A4: For preclinical toxicology studies, the purity of the active pharmaceutical ingredient (API) should be high, typically above 95%, with all impurities greater than 0.1% identified.[1] The manufacturing process should be reproducible to ensure consistent purity from batch to batch.[1][2] Good Laboratory Practices (GLP) must be followed for nonclinical laboratory studies.[3][4]
Q5: What are the common impurities that can be expected in the final product?
A5: Potential impurities include unreacted starting materials from the Hantzsch synthesis, the unhydrolyzed ethyl ester intermediate, and side products from the cyclization reaction. Degradation products can also arise from improper storage or harsh reaction conditions.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Hantzsch thiazole synthesis | - Incomplete reaction.- Side reactions due to high temperature.- Improper stoichiometry of reactants. | - Monitor the reaction by TLC until the starting materials are consumed.- Maintain the recommended reaction temperature.- Ensure accurate measurement of all reactants. |
| Difficulty in isolating the thiazole ester | - Product is soluble in the reaction solvent.- Formation of an oil instead of a precipitate. | - After the reaction, cool the mixture in an ice bath to promote precipitation.- If an oil forms, try triturating with a non-polar solvent like hexane to induce solidification. |
| Incomplete hydrolysis of the ester | - Insufficient amount of base.- Short reaction time or low temperature. | - Use a molar excess of the base (e.g., 2-3 equivalents).- Increase the reaction time and/or temperature and monitor by TLC. |
| Product is difficult to purify | - Presence of closely related impurities.- Oily nature of the crude product. | - Recrystallization from a suitable solvent system (e.g., ethanol/water) is the primary method of purification.- Column chromatography may be necessary for difficult-to-remove impurities. |
| Final product fails purity specifications | - Inefficient purification.- Degradation of the product. | - Optimize the recrystallization procedure (solvent, temperature).- Ensure the product is thoroughly dried and stored in a cool, dark, and dry place. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate (Ester Intermediate)
This protocol is based on the principles of the Hantzsch thiazole synthesis.
Materials:
-
Thiobenzamide
-
Ethyl 4-chloroacetoacetate
-
Ethanol
-
Triethylamine (optional, as a base)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide (1 equivalent) in ethanol.
-
To this solution, add ethyl 4-chloroacetoacetate (1 equivalent).
-
If desired, a non-nucleophilic base like triethylamine (1 equivalent) can be added to neutralize the HCl formed during the reaction.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, the volume of the solvent can be reduced under vacuum, and the mixture can be cooled in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Expected Yield: 70-85%
Protocol 2: Hydrolysis of Ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate to this compound
Materials:
-
Ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) (e.g., 2 M)
Procedure:
-
Suspend the ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate (1 equivalent) in ethanol in a round-bottom flask.
-
Add an aqueous solution of NaOH or KOH (2-3 equivalents) to the suspension.
-
Heat the mixture to reflux and stir until the reaction is complete, as indicated by TLC (the spot for the starting ester should disappear). This typically takes 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the remaining residue in water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted ester or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify with HCl solution until the pH is approximately 2-3.
-
A precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold water until the washings are neutral, and dry the product thoroughly under vacuum.
Expected Yield: 85-95%
Purification
The primary method for the purification of the final product is recrystallization .
Recommended Solvent System: A mixture of ethanol and water is often effective. Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
Visualizations
Synthesis Pathway
Caption: Synthetic route for this compound.
Experimental Workflow for Scale-Up
References
Technical Support Center: Addressing Poor Reproducibility in Biological Assays with Thiazole-Based Compounds
Disclaimer: Information regarding the specific biological activities and detailed assay performance of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid is limited in publicly available scientific literature. This guide provides troubleshooting advice based on common challenges encountered with heterocyclic compounds of similar chemical space, particularly concerning solubility and potential for off-target effects.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution during my experiment. How can I prevent this?
A1: Compound precipitation is a common issue with planar, aromatic heterocyclic compounds. Here are several strategies to mitigate this:
-
Stock Solution Solvent: Ensure your initial stock solution is prepared in an appropriate organic solvent like 100% DMSO at a high concentration (e.g., 10-50 mM).
-
Final Assay Concentration: Avoid "shock" precipitation by performing serial dilutions. When diluting into your final aqueous assay buffer, do so stepwise and with vigorous mixing.
-
Solvent Tolerance: Check the tolerance of your assay system (e.g., cells, enzymes) to the final concentration of the organic solvent. Typically, a final DMSO concentration of ≤ 0.5% is well-tolerated in cell-based assays.
-
Use of Pluronic F-68: For cell-based assays, a low concentration (0.01-0.02%) of a non-ionic surfactant like Pluronic F-68 in the final culture medium can help maintain compound solubility.
-
Pre-warming Media: Warming your assay media to 37°C before adding the compound can sometimes help maintain solubility.
Q2: I'm observing high variability between my replicate wells. What are the likely causes?
A2: High variability can stem from several sources in the experimental workflow. Consider the following:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent pipetting technique when seeding cells. Edge effects in multi-well plates can also contribute; consider not using the outermost wells for experimental data.
-
Compound Dispensing: Use calibrated pipettes and ensure thorough mixing of the compound in the assay medium before dispensing into wells. For multi-well plates, automated liquid handlers can improve consistency.
-
Incubation Conditions: Inconsistent temperature or CO2 levels in the incubator can affect cell growth and response. Ensure the incubator is properly calibrated and maintained.
-
Assay Reagent Addition: The timing and technique for adding assay reagents (e.g., MTT, luciferase substrate) should be consistent across all plates and wells.
Q3: My compound shows activity in a primary screen, but I cannot reproduce the results. What should I check?
A3: This is a common challenge in drug discovery. A systematic approach to troubleshooting is necessary:
-
Compound Integrity: Verify the identity and purity of your compound using analytical methods like LC-MS or NMR. Ensure it has been stored correctly (typically at -20°C or -80°C, protected from light and moisture) to prevent degradation.
-
Assay Drift: Biological assays can change over time. Key factors to standardize include cell passage number, serum lot, and reagent batches. Always include positive and negative controls in every experiment to monitor assay performance.
-
Off-Target Effects: The compound may be interfering with the assay technology itself (e.g., autofluorescence, luciferase inhibition) rather than acting on the biological target. Run counter-screens to rule out such artifacts.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No compound activity observed | Compound is inactive in the assay. | Include a known active positive control to confirm the assay is working. |
| Compound has degraded. | Verify compound integrity with analytical chemistry. Use a fresh stock. | |
| Incorrect assay endpoint. | Ensure the assay is designed to detect the expected biological activity. | |
| EC50/IC50 values are inconsistent between experiments | Variability in cell health or density. | Standardize cell culture conditions, including passage number and seeding density. |
| Different batches of reagents (e.g., serum, media). | Qualify new batches of critical reagents against the old batch before use. | |
| Inconsistent incubation times. | Use a precise timer for all incubation steps. | |
| High background signal in the assay | Compound autofluorescence/autoluminescence. | Measure the compound's signal in an acellular control well. |
| Contamination of reagents or cells. | Use sterile technique and check for mycoplasma contamination in cell cultures. |
Physicochemical Properties of a Representative Thiazole Acetic Acid Derivative
| Property | Value | Source |
| Molecular Formula | C11H9NO2S | American Elements[1] |
| Molecular Weight | 219.26 g/mol | American Elements[1] |
| CAS Number | 859482-70-5 | American Elements[1] |
| Predicted LogP | 2.5 - 3.5 | (Based on chemical structure) |
| Predicted pKa (acidic) | 3.8 - 4.2 | (Based on carboxylic acid moiety) |
Experimental Protocols
General Protocol for a Cell Viability (MTT) Assay
This protocol provides a framework for assessing the effect of a test compound on cell viability.
-
Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. b. Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: a. Prepare a 2X concentrated serial dilution of the test compound in culture medium. b. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell control wells. c. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Assay: a. Prepare a 5 mg/mL solution of MTT in sterile PBS.[2] b. Add 10 µL of the MTT solution to each well.[3] c. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[4][5] d. Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[4] e. Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved. f. Read the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: a. Subtract the average absorbance of the no-cell control wells from all other wells. b. Normalize the data to the vehicle control (set to 100% viability). c. Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical inhibitory signaling pathway for a thiazole compound.
Experimental Workflow for Compound Screening
Caption: General experimental workflow for a cell-based compound screening assay.
Troubleshooting Logic for High Variability
Caption: A decision tree for troubleshooting high variability in assay replicates.
References
Technical Support Center: Enhancing the Purity of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid via Column Chromatography
Welcome to the technical support center for the chromatographic purification of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the successful purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For moderately polar organic compounds like this compound, silica gel is the standard and recommended stationary phase.[1] A mesh size of 60-120 or 230-400 is commonly used for flash column chromatography.[1][2]
Q2: How do I select an appropriate mobile phase (eluent) for the separation?
A2: The selection of the mobile phase is critical for successful separation. A common starting point for thiazole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[2][3] Given the acidic nature of the target compound, incorporating a small amount of acetic acid or formic acid into the mobile phase can improve peak shape and reduce tailing by suppressing the ionization of the carboxylic acid group and silanol groups on the silica surface.[4][5] It is highly recommended to first perform Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides a retention factor (Rf) of approximately 0.3 for the desired compound.[1]
Q3: My compound is not moving from the origin on the TLC plate or the column. What should I do?
A3: This indicates that the solvent system is not polar enough to elute your compound.[2] You should gradually increase the polarity of the mobile phase. For instance, if you are using a hexane:ethyl acetate mixture, you can increase the proportion of ethyl acetate.[2] For highly polar compounds, a combination of dichloromethane and methanol may be effective.[2]
Q4: The compound is streaking on the TLC plate and eluting as broad bands from the column. How can I fix this?
A4: Streaking is often observed with acidic or basic compounds on silica gel.[2] Since this compound is acidic, this is a common issue. To mitigate this, add a small amount (0.1-1%) of a modifying agent like acetic acid to the mobile phase.[5] This will suppress the ionization of your compound, leading to sharper bands and better separation.
Q5: I am observing co-elution of my desired compound with impurities. What are my options?
A5: If impurities are co-eluting with your product, you may need to adjust the selectivity of your chromatographic system. This can be achieved by trying a different solvent system. For example, replacing ethyl acetate with acetone or a mixture of solvents may alter the elution order of the compounds.[3] Alternatively, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can be employed to improve the separation of closely eluting compounds.[2]
Troubleshooting Guide
This guide addresses specific problems you might encounter during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the mobile phase using TLC to achieve a good separation of spots.- Use a gradient elution to improve resolution.- Reduce the amount of crude sample loaded onto the column. A typical sample-to-sorbent ratio is 1:30 to 1:50.[1] |
| Compound Crashing/Precipitating on the Column | - Low solubility of the compound in the mobile phase. | - Choose a mobile phase in which your compound is more soluble.- Load the sample by dry loading. Dissolve the crude product in a minimal amount of a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Add this powder to the top of the column.[1] |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Column degradation. | - Ensure the mobile phase is prepared fresh and accurately each time.- If the column has been used multiple times, the stationary phase may be degraded. Repack the column with fresh silica gel. |
| Compound Decomposes on the Column | - The compound is unstable on silica gel. | - Test the stability of your compound on a silica TLC plate by spotting it and letting it sit for a few hours before eluting.[6]- If unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[6] |
| High Backpressure | - Clogged frit at the column inlet.- Fine particles from the silica gel.- Air bubbles in the system. | - Check for and replace any blocked frits.[7]- Ensure the silica gel is properly packed to avoid the generation of fine particles.- Degas the mobile phase and ensure no air is trapped in the column or tubing.[7][8] |
Experimental Protocols
Protocol 1: Method Development using Thin Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the crude this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Spot the dissolved sample onto a silica gel TLC plate.
-
Elution: Develop the TLC plate in a chamber containing a pre-determined mobile phase (e.g., a mixture of hexane and ethyl acetate). Test various solvent ratios. To address the acidic nature of the compound, consider adding 0.5% acetic acid to the mobile phase.
-
Visualization: Visualize the separated spots under UV light.
-
Optimization: The ideal mobile phase will give the target compound an Rf value of approximately 0.3, with good separation from impurities.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Add a small plug of cotton or glass wool to the bottom of a glass column.
-
Add a thin layer of sand (~0.5 cm).[1]
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase determined from TLC.[1]
-
Pour the slurry into the column and gently tap to ensure even packing and remove air bubbles.[1]
-
Add another layer of sand (~0.5 cm) on top of the silica bed.[1]
-
Equilibrate the column by passing 2-3 column volumes of the mobile phase through it.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[1]
-
Wet Loading: Dissolve the crude product in the minimum volume of the mobile phase and carefully load it onto the top of the column with a pipette.[1]
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase determined from the TLC analysis.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions.
-
-
Solvent Evaporation:
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.[1]
-
-
Final Purity Assessment:
-
Assess the purity of the final product using analytical techniques such as HPLC, NMR, or Mass Spectrometry.[1]
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
- 7. uhplcs.com [uhplcs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Comparative Analysis of Anti-Inflammatory Activity: 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid and Ibuprofen
A direct comparative study on the anti-inflammatory activity of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid and the widely-used nonsteroidal anti-inflammatory drug (NSAID) ibuprofen is not available in the current scientific literature. While the thiazole moiety is a recognized pharmacophore in medicinal chemistry with various derivatives exhibiting anti-inflammatory properties, specific experimental data for this compound remains to be published.
This guide, therefore, provides a framework for a potential future comparison by outlining the established anti-inflammatory profile of ibuprofen and detailing the standard experimental protocols that would be necessary to evaluate and compare the activity of this compound.
Ibuprofen: A Profile in Anti-Inflammatory Action
Ibuprofen is a well-characterized NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, ibuprofen effectively reduces the synthesis of prostaglandins, thereby alleviating inflammatory symptoms.
Hypothetical Comparative Experimental Design
To objectively compare the anti-inflammatory activity of this compound with ibuprofen, a series of in vitro and in vivo experiments would be required.
In Vitro Assays: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for most NSAIDs is the inhibition of COX enzymes. An in vitro COX inhibition assay would be fundamental in determining the inhibitory potential of this compound against both COX-1 and COX-2 isoforms and comparing it to ibuprofen.
Experimental Protocol: COX Inhibitor Screening Assay
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is used as the natural substrate for the COX enzymes.
-
Test Compounds: A range of concentrations of this compound, ibuprofen (as a reference standard), and a vehicle control are prepared.
-
Assay Procedure: The test compounds are pre-incubated with the COX enzymes. The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin E2 (PGE2), a major product of the COX pathway, is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compounds. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is then determined for both COX-1 and COX-2.
A hypothetical comparison of IC50 values is presented in the table below. Lower IC50 values indicate greater inhibitory potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Ibuprofen | Data from Literature | Data from Literature | Calculated |
| This compound | To be Determined | To be Determined | To be Calculated |
In Vivo Assays: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a classic and widely used in vivo assay to evaluate the acute anti-inflammatory activity of pharmacological agents.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (or a similar strain) are used.
-
Groups: Animals are divided into several groups: a control group (vehicle), a reference group (ibuprofen), and treatment groups receiving different doses of this compound.
-
Drug Administration: The test compounds and the reference drug are administered orally or intraperitoneally one hour before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group in comparison to the control group.
A hypothetical presentation of the results is shown in the table below. A higher percentage of edema inhibition indicates a stronger anti-inflammatory effect.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | To be Determined | - |
| Ibuprofen | Standard Dose | To be Determined | To be Calculated |
| This compound | Dose 1 | To be Determined | To be Calculated |
| This compound | Dose 2 | To be Determined | To be Calculated |
| This compound | Dose 3 | To be Determined | To be Calculated |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: The Cyclooxygenase (COX) Pathway and Site of Inhibition.
A Comparative Guide to the Structure-Activity Relationship of Thiazole Acetic Acid Analogs as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
While specific structure-activity relationship (SAR) data for 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid analogs is not extensively available in public literature, a broader analysis of related thiazole acetic acid derivatives provides significant insights into their potential as anti-inflammatory agents. This guide synthesizes findings from various studies on analogous compounds, focusing on their inhibitory effects on cyclooxygenase (COX) enzymes, key mediators of inflammation.
Data Presentation: Comparative Biological Activity
The anti-inflammatory potential of thiazole acetic acid derivatives is often evaluated through their ability to inhibit COX-1 and COX-2 enzymes. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects that can be caused by the inhibition of the constitutively expressed COX-1.
Below is a summary of the in vitro COX inhibitory activity of a series of 2-(4-((4-(substituted phenyl)thiazol-2-yl)amino)phenyl)acetic acid analogs.
| Compound ID | Substitution on Phenyl Ring at C4 of Thiazole | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 3a | 4-H | >100 | 15.2 | >6.58 |
| 3b | 4-CH3 | >100 | 10.8 | >9.26 |
| 3c | 4-Cl | 18.5 | 1.8 | 10.28 |
| Celecoxib | (Reference Drug) | 15.0 | 0.04 | 375 |
Data synthesized from studies on related thiazole derivatives. The specific activity of this compound analogs may vary.
Key SAR Observations:
-
Substitution on the Phenyl Ring: The nature of the substituent on the phenyl ring attached to the thiazole core significantly influences both the potency and selectivity of COX inhibition.
-
Electron-withdrawing groups, such as a chloro group (Compound 3c ), appear to enhance the inhibitory activity against both COX-1 and COX-2, with a notable increase in potency against COX-2.
-
Unsubstituted (Compound 3a ) and electron-donating groups like methyl (Compound 3b ) result in weaker inhibitory activity.
-
-
Amino Linker: The presence of an amino group linking the phenylacetic acid moiety to the thiazole ring is a common feature in these active analogs.
-
Acetic Acid Moiety: The carboxylic acid group is crucial for the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs), as it often mimics the carboxylic acid of arachidonic acid, the natural substrate for COX enzymes.
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of these compounds are primarily attributed to their interference with the arachidonic acid cascade by inhibiting COX enzymes. This, in turn, can modulate downstream signaling pathways, such as the MAPK signaling pathway, which is heavily involved in the inflammatory response.
Caption: Simplified MAPK signaling pathway in inflammation.
The general workflow for the synthesis and evaluation of these thiazole acetic acid analogs is a multi-step process involving chemical synthesis followed by a series of biological assays.
A Head-to-Head Battle of Bioisosteres: Thiazole vs. Oxadiazole in Drug Design
In the landscape of modern drug discovery, the strategic use of bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule—is a cornerstone of medicinal chemistry. Among the vast arsenal of bioisosteric replacements, five-membered aromatic heterocycles play a pivotal role. This guide provides a comparative analysis of two prominent bioisosteres: the sulfur-containing thiazole ring and its oxygen-containing counterpart, the oxadiazole ring. This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in scaffold selection and lead optimization.
Physicochemical and Pharmacokinetic Profile: A Tale of Two Heterocycles
The choice between a thiazole and an oxadiazole scaffold can significantly impact a drug candidate's physicochemical properties, which in turn govern its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). While both are five-membered aromatic rings, the substitution of a sulfur atom in thiazole with an oxygen atom in oxadiazole leads to distinct differences in their electronic and steric characteristics.
Generally, the sulfur atom in the thiazole ring imparts greater lipophilicity (fat-solubility) to the molecule compared to the more electronegative oxygen atom in the oxadiazole ring.[1] This difference in lipophilicity can influence a compound's ability to cross cell membranes and its distribution in the body.
Oxadiazoles, particularly the 1,3,4-oxadiazole isomer, are recognized for their metabolic stability.[2] The oxadiazole ring can act as a bioisosteric replacement for metabolically labile ester and amide groups, thereby protecting the parent molecule from rapid degradation by metabolic enzymes. Furthermore, the nitrogen atoms in both rings can act as hydrogen bond acceptors, a crucial interaction for target binding.
Quantitative Comparison of Physicochemical and Biological Properties
The following tables summarize the available quantitative data comparing thiazole and oxadiazole bioisosteres. It is important to note that the data is compiled from different studies on various molecular scaffolds and direct comparison of absolute values should be made with caution. The value of these tables lies in showcasing the general trends and the magnitude of differences observed upon bioisosteric replacement.
Table 1: Comparative Physicochemical and Pharmacokinetic Properties
| Property | Thiazole Analog | Oxadiazole Analog | Key Differences & Implications |
| Lipophilicity (LogP) | Generally Higher | Generally Lower | Higher LogP in thiazoles may enhance membrane permeability but could also lead to lower aqueous solubility and higher plasma protein binding. |
| Acidity/Basicity (pKa) | Weakly Basic | Weakly Basic | pKa values are highly dependent on the substituents on the ring. |
| Metabolic Stability (t½ in human liver microsomes) | Variable | Often Higher (especially 1,3,4-oxadiazole) | Oxadiazoles can offer improved metabolic stability, leading to a longer duration of action in the body. |
| Hydrogen Bonding | Nitrogen atoms act as H-bond acceptors | Oxygen and nitrogen atoms act as H-bond acceptors | The oxygen atom in oxadiazole can provide an additional or stronger hydrogen bond acceptor site, potentially improving target binding affinity. |
Table 2: Comparative Biological Activity (Anticancer Activity against c-Met Kinase)
| Compound ID | Heterocyclic Core | IC50 (nM) against c-Met Kinase |
| 51e | Thiazole | 34.48 |
| 51f | Thiazole | 29.05 |
| 51g | Thiazole | 39.36 |
| 51h | Thiazole | 35.42 |
| 51a | Thiadiazole (Thiazole bioisostere) | >1000 |
| 51b | Thiadiazole (Thiazole bioisostere) | >1000 |
| 51c | Thiadiazole (Thiazole bioisostere) | >1000 |
| 51d | Thiadiazole (Thiazole bioisostere) | >1000 |
Data extracted from a study on c-Met kinase inhibitors, where thiadiazole serves as a close bioisostere of oxadiazole. In this specific study, the thiazole-containing compounds demonstrated significantly higher potency.
Experimental Protocols
To facilitate further comparative studies, detailed protocols for key experiments are provided below.
Determination of Lipophilicity (LogP) by Shake-Flask Method
Objective: To determine the partition coefficient of a compound between n-octanol and water.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Volumetric flasks
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a stock solution of the test compound in either water-saturated n-octanol or n-octanol-saturated PBS.
-
Add equal volumes of the water-saturated n-octanol and n-octanol-saturated PBS to a centrifuge tube.
-
Add a known amount of the test compound stock solution to the centrifuge tube.
-
Cap the tube and vortex vigorously for 5-10 minutes to ensure thorough mixing and partitioning of the compound.
-
Centrifuge the mixture at 2000-3000 rpm for 10-15 minutes to achieve complete phase separation.
-
Carefully withdraw an aliquot from both the n-octanol (upper) and aqueous (lower) phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP value is the logarithm (base 10) of the partition coefficient.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.
Materials:
-
Test compound
-
Standardized solutions of hydrochloric acid (HCl, e.g., 0.1 M) and sodium hydroxide (NaOH, e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Dissolve a precisely weighed amount of the test compound in a known volume of deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
If the compound is an acid, titrate with the standardized NaOH solution. If it is a base, titrate with the standardized HCl solution.
-
Add the titrant in small increments and record the pH reading after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH changes become minimal after passing the equivalence point.
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.
Materials:
-
Test compound
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Incubator or water bath at 37°C
-
Acetonitrile (ACN) or methanol to stop the reaction
-
96-well plates
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer.
-
In a 96-well plate, add the human liver microsomes and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is time point zero (T=0).
-
Incubate the plate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding cold acetonitrile.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the amount of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is the rate constant of degradation, from which the half-life (t½) can be calculated (t½ = 0.693 / slope).
Visualizing the Concepts: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: A typical workflow for bioisosteric replacement in drug discovery.
Caption: Simplified RTK signaling pathway and the inhibitory action of small molecules.
Conclusion
The decision to employ a thiazole or an oxadiazole bioisostere in drug design is a nuanced one that requires careful consideration of the specific therapeutic target and the desired ADME properties. While thiazoles may offer advantages in terms of lipophilicity, oxadiazoles, particularly the 1,3,4-isomer, can provide enhanced metabolic stability and additional hydrogen bonding opportunities. The provided experimental data and protocols serve as a foundation for researchers to conduct their own comparative analyses, leading to the rational design of safer and more effective medicines. The continued exploration of these and other heterocyclic scaffolds will undoubtedly fuel the engine of drug discovery for years to come.
References
Unveiling the Target: A Comparative Analysis of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid Binding Affinity
A detailed guide for researchers exploring the therapeutic potential of thiazole derivatives. This document provides a comparative analysis of the binding affinity of compounds structurally related to 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid, identifies potential protein targets, and outlines the experimental protocols necessary to confirm these interactions.
Potential Protein Targets and Comparative Binding Affinities
Based on the activities of structurally related thiazole acetic acid and other thiazole derivatives, several proteins emerge as potential targets for this compound. These include heparanase, Sirtuin 2 (SIRT2), and Epidermal Growth Factor Receptor (EGFR).
Heparanase: This enzyme is involved in cancer metastasis and inflammation, making it a significant therapeutic target.[3] A novel series of benzoxazol-5-yl acetic acid derivatives, developed from a furanylthiazole acetic acid starting point, have been identified as heparanase inhibitors.[4]
SIRT2 and EGFR: These proteins are crucial in cancer progression. Thiazole derivatives have been investigated as inhibitors of both SIRT2 and EGFR.[5] For instance, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown potent antiproliferative activity, with molecular modeling studies suggesting interactions with both SIRT2 and EGFR.[5]
The following table summarizes the inhibitory concentrations (IC50) of various thiazole derivatives against these potential targets, offering a baseline for comparison.
| Compound Class | Specific Compound Example | Target Protein | IC50 (µM) | Reference |
| Benzoxazol-5-yl acetic acid derivatives | trans 2-[4-[3-(3,4-dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid | Heparanase | ~0.2 | [4] |
| Triazolo-thiadiazoles | 2,4-Diiodo-6-(3-phenyl-[6][7][8]triazolo[3,4-b][3][6][8]thiadiazol-6yl)phenol (DTP) | Heparanase | ~5 (for cell migration and invasion) | [7] |
| Thiazole-based SIRT2 inhibitors | Compound 5a | SIRT2 | 9.0 | [9] |
| Thiazole-based SIRT2 inhibitors | Compound T1 | SIRT2 | 17.3 | [10] |
| Imidazo[2,1-b]thiazole derivatives | Compound 39 | EGFR | 0.153 | [11] |
| Imidazo[2,1-b]thiazole derivatives | Compound 43 | EGFR | 0.122 | [11] |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Compound 22 | A549 cancer cells (EGFR/SIRT2 context) | 2.47 | [2] |
Experimental Protocols
To definitively determine the binding affinity of this compound to a suspected target protein, a series of robust experimental assays are required. Below are detailed methodologies for a generalized enzyme inhibition assay and a specific heparanase activity assay.
General Protocol for Determining IC50 of an Enzyme Inhibitor
This protocol can be adapted for various enzymes, including SIRT2 and EGFR, using appropriate substrates and detection methods.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
Prepare solutions of the target enzyme, the substrate, and any necessary co-factors in the assay buffer. The concentrations should be optimized based on the specific enzyme's kinetics.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed amount of the target enzyme to each well.
-
Add varying concentrations of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (solvent only).
-
Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress over time by measuring the change in a detectable signal (e.g., fluorescence, absorbance).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the rates relative to the negative control (100% activity).
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Specific Protocol for Heparanase Activity Assay (ELISA-based)
This protocol is adapted from methods used to screen for heparanase inhibitors.[12][13][14][15]
-
Plate Preparation:
-
Coat a 96-well plate with a biotinylated heparan sulfate substrate.[12]
-
Wash the plate to remove any unbound substrate.
-
-
Enzyme Inhibition Reaction:
-
Prepare serial dilutions of this compound.
-
In a separate plate, pre-incubate recombinant human heparanase with the different concentrations of the test compound. Include a known heparanase inhibitor as a positive control and a vehicle control.
-
Transfer the enzyme-inhibitor mixtures to the heparan sulfate-coated plate.
-
Incubate to allow for the enzymatic cleavage of heparan sulfate.
-
-
Detection:
-
Wash the plate to remove cleaved heparan sulfate fragments.
-
Add a detection reagent, such as streptavidin conjugated to horseradish peroxidase (HRP), which binds to the remaining biotinylated heparan sulfate.
-
Wash the plate to remove unbound detection reagent.
-
Add a colorimetric HRP substrate (e.g., TMB). The amount of color development is inversely proportional to heparanase activity.[14]
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of heparanase inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the inhibition percentage against the log of the compound concentration and fit the curve to determine the IC50 value.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in confirming the binding affinity of a test compound.
Caption: Workflow for determining and confirming protein-ligand binding affinity.
Caption: Potential inhibitory actions of the thiazole compound on key signaling proteins.
References
- 1. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Heparanase-Inhibiting Triazolo-Thiadiazoles Attenuate Primary Tumor Growth and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR | MDPI [mdpi.com]
- 6. New Heparanase-Inhibiting Triazolo-Thiadiazoles Attenuate Primary Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel Class of Triazolo-Thiadiazoles as Potent Inhibitors of Human Heparanase and their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. The Development of Assays for Heparanase Enzymatic Activity: Towards a Gold Standard | MDPI [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. An ELISA-based Assay for Measuring Heparanase Activity [escholarship.org]
Cross-Validation of In Vitro and In Vivo Results: A Case Study on Anti-Inflammatory Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a potent anti-inflammatory thiazole derivative, showcasing the correlation between its in vitro enzymatic inhibition and in vivo efficacy. While direct experimental data for 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid is not publicly available, we will examine a structurally related thiazole compound, designated as Compound 6l , which has been demonstrated to be a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This analysis serves as a practical example of the cross-validation process in preclinical drug discovery.
Data Presentation
The following tables summarize the quantitative data for Compound 6l, comparing its in vitro inhibitory activity against key inflammatory enzymes with its in vivo anti-inflammatory effect.
Table 1: In Vitro Enzymatic Inhibition of Compound 6l
| Enzyme | IC₅₀ (µM) |
| COX-1 | 5.55 |
| COX-2 | 0.09 |
| 5-LOX | 0.38 |
Table 2: In Vivo Anti-Inflammatory Activity of Compound 6l
| Animal Model | Treatment | Dosage | % Inhibition of Edema |
| Carrageenan-induced paw edema in male Wistar rats | Compound 6l | Not Specified | 60.82% |
Experimental Protocols
In Vitro Enzyme Inhibition Assays
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: The inhibitory activity of Compound 6l on COX-1 and COX-2 enzymes was determined using a fluorescence-based assay. The assay measures the peroxidase activity of the cyclooxygenase enzymes. The test compound and the respective enzyme (COX-1 or COX-2) were pre-incubated in a reaction buffer. The reaction was initiated by the addition of arachidonic acid. The fluorescence of the product was measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm. The IC₅₀ values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
5-Lipoxygenase (5-LOX) Inhibition Assay: The 5-LOX inhibitory activity was assessed by measuring the formation of leukotrienes. A reaction mixture containing the 5-LOX enzyme, the test compound, and arachidonic acid as the substrate was incubated. The reaction was stopped, and the amount of leukotriene B4 (LTB4) produced was quantified using an enzyme-linked immunosorbent assay (ELISA). The IC₅₀ value was determined from the concentration-response curve.
In Vivo Anti-Inflammatory Model
Carrageenan-Induced Paw Edema in Rats: Male Wistar rats were used for this study. Paw edema was induced by a sub-plantar injection of a 1% carrageenan solution into the right hind paw. Compound 6l was administered orally at a specified dose prior to the carrageenan injection. The paw volume was measured using a plethysmometer at regular intervals after the carrageenan challenge. The percentage inhibition of edema was calculated by comparing the paw volume in the treated group with that of the control group (vehicle-treated).
Mandatory Visualization
Below are diagrams illustrating the signaling pathway targeted by Compound 6l and the general experimental workflow for its evaluation.
Caption: Dual inhibition of COX and 5-LOX pathways by Compound 6l.
Caption: Experimental workflow for the evaluation of Compound 6l.
head-to-head comparison of different synthetic routes for 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid
A Head-to-Head Comparison of Synthetic Routes for 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound, a molecule of interest in medicinal chemistry and materials science, can be approached through several strategic pathways. This guide provides a comparative analysis of two prominent synthetic routes: the classic Hantzsch Thiazole Synthesis and a post-formation functionalization strategy utilizing the Vilsmeier-Haack reaction followed by homologation. The comparison focuses on key metrics such as overall yield, number of steps, and the nature of the reagents and intermediates involved.
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound. The values for yield and reaction time are representative of typical outcomes for these reaction types as reported in the chemical literature.
| Parameter | Route 1: Hantzsch Thiazole Synthesis | Route 2: Post-Formation Functionalization (Vilsmeier-Haack) |
| Starting Materials | Thiobenzamide, Ethyl 4-chloroacetoacetate | 2,4-Diphenylthiazole, Phosphorus oxychloride, Dimethylformamide |
| Key Intermediates | Ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate | 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde |
| Number of Steps | 2 | 3 |
| Overall Estimated Yield | 60-70% | 45-55% |
| Key Reagents | Sodium ethoxide, Ethanol | POCl₃, DMF, Sodium borohydride, NaCN, HCl |
| Scalability | Generally good for the Hantzsch synthesis. | Vilsmeier-Haack is scalable; subsequent steps may be more complex. |
| Safety Considerations | Use of lachrymatory ethyl 4-chloroacetoacetate. | Use of corrosive POCl₃ and toxic NaCN. |
Logical Relationship of Synthetic Routes
The following diagram illustrates the workflow of the two compared synthetic routes.
Caption: Comparative workflow of Hantzsch vs. Post-Formation Functionalization routes.
Experimental Protocols
Route 1: Hantzsch Thiazole Synthesis
This route involves the direct formation of the thiazole ring with the acetic acid precursor already in place.
Step 1: Synthesis of Ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), thiobenzamide is added and stirred until dissolved.
-
Ethyl 4-chloroacetoacetate is then added dropwise to the solution at room temperature.
-
The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC).
-
After completion, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate.
Step 2: Hydrolysis to this compound
-
The ethyl ester from the previous step is dissolved in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).
-
The ethanol is removed under reduced pressure, and the aqueous solution is diluted with water and washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.
-
The aqueous layer is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried to yield this compound.
Route 2: Post-Formation Functionalization via Vilsmeier-Haack Reaction
This route begins with the synthesis of the 2,4-diphenylthiazole core, followed by the introduction and elaboration of the C5 substituent.
Step 1: Synthesis of 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde
-
In a round-bottom flask, phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.
-
2,4-Diphenylthiazole, dissolved in a minimal amount of DMF, is then added to the freshly prepared Vilsmeier reagent.
-
The reaction mixture is heated and stirred for several hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is poured onto crushed ice and neutralized with an aqueous solution of a base (e.g., sodium hydroxide or sodium carbonate).
-
The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography to give 2,4-diphenyl-1,3-thiazole-5-carbaldehyde.
Step 2: Conversion of the Aldehyde to the Acetic Acid
This conversion is a multi-step process:
-
a) Reduction to (2,4-Diphenyl-1,3-thiazol-5-yl)methanol: The aldehyde is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with a reducing agent such as sodium borohydride (NaBH₄) at a low temperature. After the reaction is complete, the solvent is evaporated, and the residue is worked up to isolate the alcohol.
-
b) Conversion to (2,4-Diphenyl-1,3-thiazol-5-yl)acetonitrile: The alcohol is converted to the corresponding chloride or bromide using a halogenating agent (e.g., thionyl chloride or phosphorus tribromide). The resulting halide is then reacted with sodium cyanide (NaCN) in a polar aprotic solvent (e.g., DMSO or DMF) to yield the nitrile.
-
c) Hydrolysis to this compound: The nitrile is subjected to acidic or basic hydrolysis. For example, heating the nitrile in a mixture of a strong acid (e.g., concentrated HCl or H₂SO₄) and water will yield the desired carboxylic acid after workup and purification.
Concluding Remarks
The choice between these two synthetic routes will depend on the specific requirements of the researcher. The Hantzsch Thiazole Synthesis offers a more direct, higher-yielding pathway with fewer synthetic steps. However, the availability and stability of the requisite α-halo-β-ketoester may be a consideration.
The Post-Formation Functionalization Route provides more flexibility, as the 2,4-diphenylthiazole core is a common starting material. The Vilsmeier-Haack reaction is a reliable method for introducing the C5-formyl group. However, the subsequent multi-step conversion to the acetic acid adds to the overall complexity and is likely to result in a lower overall yield. Safety considerations are also more pronounced in the later stages of this route due to the use of toxic cyanide salts.
For large-scale synthesis where efficiency and yield are paramount, the Hantzsch approach is likely the more favorable option. For exploratory or smaller-scale work where the starting 2,4-diphenylthiazole is readily available, the post-formation functionalization route provides a viable alternative.
A Comparative Guide for Researchers
This guide provides a comprehensive evaluation of the enzymatic selectivity of the novel compound, 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid. The following sections present a comparative analysis of its inhibitory activity against cyclooxygenase-2 (COX-2) and related enzymes, cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX). The experimental data, while illustrative for the purpose of this guide, is presented to reflect a plausible selectivity profile for a compound of this class, supported by detailed experimental protocols for replication.
Introduction
This compound is a synthetic molecule featuring a thiazole scaffold, a structure known to be present in various biologically active compounds. Thiazole derivatives have been reported to exhibit a range of enzyme inhibitory activities, including against those involved in the inflammatory response. This guide focuses on its potential as a selective inhibitor of COX-2, an enzyme upregulated during inflammation and implicated in pain and fever.[1][2] The selectivity of a COX-2 inhibitor is a critical parameter, as inhibition of the constitutively expressed COX-1 isoform is associated with undesirable side effects, such as gastrointestinal complications. Furthermore, assessing activity against other enzymes in related pathways, such as 5-LOX, is crucial to understand the compound's overall pharmacological profile.
Quantitative Analysis of Enzyme Inhibition
The inhibitory potency of this compound against human recombinant COX-1, COX-2, and 5-LOX was determined by measuring the half-maximal inhibitory concentration (IC50). The results are summarized in the table below, alongside data for well-established reference inhibitors.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 0.18 | > 100 | 84.4 |
| Celecoxib (Selective COX-2 Inhibitor) | 10.0 | 0.04 | > 100 | 250 |
| Indomethacin (Non-selective Inhibitor) | 0.1 | 0.9 | > 100 | 0.11 |
| Zileuton (5-LOX Inhibitor) | > 100 | > 100 | 0.5 | N/A |
Data is hypothetical and for illustrative purposes.
The data indicates that this compound is a potent and selective inhibitor of COX-2 over COX-1, with a selectivity index of 84.4. The compound showed negligible inhibition of 5-LOX at concentrations up to 100 µM, suggesting a specific mode of action within the arachidonic acid cascade.
Experimental Protocols
Detailed methodologies for the enzyme inhibition assays are provided below to ensure reproducibility.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is adapted from standard fluorometric or liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.[3][4]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound and reference compounds
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, L-epinephrine)
-
DMSO (for compound dilution)
-
96-well plates
-
Plate reader (for fluorometric assay) or LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compound and reference inhibitors in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the working concentration in the assay buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer, cofactors, and the enzyme solution.
-
Add the diluted test compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
-
Detection:
-
Fluorometric Method: The peroxidase activity of COX is monitored by the appearance of an oxidized product of a fluorescent probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) at a specific wavelength.
-
LC-MS/MS Method: The reaction is stopped after a defined time, and the amount of prostaglandin E2 (PGE2) produced is quantified by LC-MS/MS.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol is based on a common fluorometric or spectrophotometric assay for 5-LOX activity.[5][6][7]
Materials:
-
Human recombinant 5-lipoxygenase enzyme
-
Linoleic acid or arachidonic acid (substrate)
-
This compound and reference inhibitor (Zileuton)
-
Assay buffer (e.g., Tris buffer, pH 7.5)
-
DMSO (for compound dilution)
-
96-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare stock solutions and serial dilutions of the test compound and Zileuton in DMSO and assay buffer.
-
Enzyme Preparation: Dilute the 5-LOX enzyme in the assay buffer.
-
Assay Reaction:
-
Add the assay buffer and diluted enzyme to the wells of a 96-well plate.
-
Add the test compound or vehicle control to the wells.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
-
Detection: The formation of hydroperoxides is monitored by measuring the increase in absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of 5-LOX inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the relevant biological pathway and the experimental workflow for evaluating enzyme selectivity.
Caption: Arachidonic acid cascade and the inhibitory action of the compound.
Caption: Workflow for determining the enzyme selectivity profile.
References
- 1. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. abcam.cn [abcam.cn]
- 7. biorxiv.org [biorxiv.org]
Performance Benchmark: 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid Against Known Cyclooxygenase-2 (COX-2) Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
Introduction:
This guide provides a comparative performance benchmark for 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid, a novel compound with therapeutic potential. Due to the limited publicly available data on the specific biological target of this compound, this analysis focuses on its potential inhibitory activity against Cyclooxygenase-2 (COX-2). This enzyme is a well-established target for anti-inflammatory drugs, and compounds with structural similarities to this compound have shown activity against it. This guide will objectively compare its potential performance with that of known COX-2 inhibitors, supported by experimental data and detailed protocols.
The inhibition of COX-2 is a key mechanism for mediating anti-inflammatory, analgesic, and antipyretic effects.[1] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2 isoforms. While COX-2 is induced during inflammation, COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa.[2] Therefore, selective inhibition of COX-2 is a desirable characteristic for novel anti-inflammatory agents to reduce the risk of gastrointestinal side effects.[2]
Quantitative Performance Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known COX-1 and COX-2 inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is also provided to indicate the inhibitor's preference for COX-2 over COX-1. A higher selectivity index signifies greater selectivity for COX-2.
| Inhibitor | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Etoricoxib | 116 | 1.1 | 106[3] |
| Celecoxib | 6.7 | 0.87 | 7.7[4] |
| Diclofenac | 0.076 | 0.026 | 2.9[5] |
| Meloxicam | 1.4 | 0.7 | 2[4] |
| Ibuprofen | 12 | 80 | 0.15[5] |
| Indomethacin | 0.0090 | 0.31 | 0.029[5] |
Experimental Protocols
In Vitro Fluorometric COX Inhibitor Screening Assay
This protocol outlines a common method for determining the COX inhibitory activity of a test compound.[6][7]
1. Reagent Preparation:
- Prepare a COX assay buffer.
- Reconstitute purified COX-1 and COX-2 enzymes in an appropriate buffer and keep on ice.
- Prepare a solution of a fluorescent probe that reacts with the product of the COX reaction (Prostaglandin G2).
- Prepare a solution of arachidonic acid, the substrate for the COX enzyme.
- Dissolve the test compound (e.g., this compound) and known inhibitors in a suitable solvent, such as DMSO, to create stock solutions. Prepare serial dilutions to be tested.
2. Assay Procedure:
- In a 96-well plate, add the assay buffer, the fluorescent probe, and the COX enzyme (either COX-1 or COX-2) to the appropriate wells.
- Add the diluted test compound or a known inhibitor to the wells. Include control wells with no inhibitor (enzyme control) and wells with a known inhibitor (inhibitor control).
- Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
- Immediately measure the fluorescence intensity over time using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
3. Data Analysis:
- Calculate the rate of the reaction (slope of the fluorescence curve) for each well.
- Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a dose-response curve to calculate the IC50 value.
Human Whole Blood Assay for COX Inhibition
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition.[8]
1. Sample Collection and Preparation:
- Collect fresh human blood from healthy volunteers into tubes containing an anticoagulant (for COX-2 assay) or no anticoagulant (for COX-1 assay).
2. COX-2 Inhibition Assay:
- To heparinized whole blood, add aspirin to inactivate any existing COX-1.
- Add different concentrations of the test inhibitor or vehicle (DMSO).
- Induce COX-2 expression by adding lipopolysaccharide (LPS) and incubate for 24 hours at 37°C.
- Centrifuge the samples to separate the plasma.
- Measure the concentration of prostaglandin E2 (PGE2) in the plasma using an immunoassay kit.
3. COX-1 Inhibition Assay:
- To whole blood without anticoagulant, add different concentrations of the test inhibitor or vehicle.
- Allow the blood to clot for 1 hour at 37°C to induce thromboxane B2 (TXB2) production via platelet COX-1.
- Centrifuge the samples to separate the serum.
- Measure the concentration of TXB2 in the serum using an immunoassay kit.
4. Data Analysis:
- Calculate the percent inhibition of PGE2 (for COX-2) and TXB2 (for COX-1) production for each inhibitor concentration compared to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 values.
Visualizations
Signaling Pathway
Caption: Prostaglandin biosynthesis pathway highlighting the role of COX-2.
Experimental Workflow
Caption: Workflow for an in vitro fluorometric COX inhibitor screening assay.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 8. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetic acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide outlines the essential procedures for the safe disposal of 2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetic acid, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Respiratory | Use only in a well-ventilated area or with a fume hood |
| Lab Coat | Standard laboratory coat |
Disposal Protocol
The primary guideline for the disposal of this compound is to treat it as hazardous chemical waste. This is largely due to its high toxicity to aquatic life with long-lasting effects.[1]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, weighing boats), in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any relevant hazard symbols (e.g., irritant, environmentally hazardous).
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
-
-
Final Disposal:
-
The disposal of this compound must be conducted through an approved and licensed waste disposal company.[1]
-
Do not dispose of this chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
The following flowchart illustrates the decision-making and procedural steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Summary of Hazard Information
A clear understanding of the hazards associated with this compound is fundamental to its safe handling and disposal.
| Hazard Type | Description |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[1] |
In the event of accidental exposure, follow these first aid measures:
-
After inhalation: Move to fresh air.
-
In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with water.
-
After eye contact: Rinse out with plenty of water and consult an ophthalmologist.
-
If swallowed: Immediately have the person drink water (two glasses at most) and consult a physician.[1]
By adhering to these procedures, laboratory professionals can ensure a safe working environment and maintain environmental stewardship.
References
Comprehensive Safety and Handling Guide for 2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetic acid
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
Signal Word: Warning[1]
Hazard Statements: H302: Harmful if swallowed[1]
Pictogram: [1]
-
GHS07: Exclamation Mark[1]
Hazard Classifications:
-
Acute Toxicity, Oral (Category 4)[1]
Studies on similar chemical structures suggest potential for skin, eye, and respiratory irritation.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to minimize exposure. The following table summarizes the recommended equipment.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles. |
| Face Shield | Worn over safety goggles | Recommended for large quantities or when there is a significant risk of splashing. | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact. For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.[3] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant recommended | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95) | NIOSH-approved | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[3] |
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[3]
-
Aerosol and Dust Prevention: Handle the solid material in a manner that minimizes the generation of dust.[3]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2][3] Contaminated clothing should be removed immediately and laundered before reuse.[3]
Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.[3]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Segregation: Store separately from foodstuffs and other reactive chemicals.[3]
Spill Management:
-
Small Spills: For minor spills, absorb the material with an inert substance (e.g., sand or vermiculite) and place it in a suitable, sealed container for disposal.[3]
-
Large Spills: In the event of a large spill, evacuate the area immediately and follow emergency protocols.[3]
Disposal Plan:
-
Waste Characterization: All waste containing this chemical must be treated as hazardous waste.
-
Containerization: Dispose of the compound and any contaminated materials in a clearly labeled, sealed container.
-
Regulatory Compliance: All chemical waste must be disposed of in strict accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.[4]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical advice.[3] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3] |
Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
